7-Methyl-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-9-5-7-2-3-10-8(6)7/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNWWJJPQGBGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296228 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-00-6 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methyl-1H-pyrrolo[3,2-c]pyridine: Structural Anatomy, Synthesis, and Chemical Utility
[1]
Executive Summary
7-Methyl-1H-pyrrolo[3,2-c]pyridine (also known as 7-methyl-5-azaindole ) is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors and bioisosteres of indole.[1][2] As a derivative of the 5-azaindole family, it possesses a unique electron distribution characterized by the presence of a pyridine nitrogen at position 5 and a methyl substituent at position 7.[1] This specific substitution pattern modulates the lipophilicity, metabolic stability, and steric profile of the core, making it a critical intermediate in fragment-based drug discovery (FBDD).
This guide provides a rigorous technical analysis of the molecule's numbering system, synthetic pathways, and spectroscopic properties, designed for researchers requiring high-fidelity data for experimental design.
Structural Anatomy & Numbering
Correct IUPAC numbering is the foundation of reproducible science.[1][2] For azaindoles, confusion often arises regarding the fusion nomenclature and the positioning of the pyridine nitrogen.
The Core System: 5-Azaindole
The parent structure, 1H-pyrrolo[3,2-c]pyridine , is commonly referred to as 5-azaindole .[1][3][4]
-
Fusion Nomenclature [3,2-c]: This descriptor indicates that the pyrrole ring (bond 3,[5][6]2) is fused to the pyridine ring (bond c).[1][2][7]
-
Nitrogen Positioning:
-
7-Methyl Substituent: The methyl group is attached to C7 , which is the carbon atom of the pyridine ring adjacent to the C7a bridgehead.[1]
Visualization of Numbering
The following diagram illustrates the precise numbering scheme to distinguish it from isomeric 4-, 6-, and 7-azaindoles.
[1][2]
Synthetic Methodologies
Synthesis of 7-methyl-5-azaindole requires strategies that accommodate the electron-deficient nature of the pyridine ring.[1][2] Two primary pathways are recommended based on yield and scalability.
Method A: Palladium-Catalyzed Cyclization (Larock/Sonogashira)
This is the modern, preferred route due to its modularity.[1] It involves the cyclization of an ortho-iodoaminopyridine derivative.[1][2]
-
Mechanism: Sonogashira coupling with a trimethylsilyl (TMS) acetylene or ethoxyvinyl ether followed by copper-mediated cyclization.[1][2]
-
Logic: The amino group at position 4 becomes N1.[1][2] The iodine at position 3 facilitates the coupling.[1][2] The methyl group at position 2 of the pyridine precursor becomes the C7-methyl in the final fused system.[1][2]
Protocol Step-by-Step:
-
Iodination: Treat 2-methyl-4-aminopyridine with NIS (N-iodosuccinimide) in DMF to yield 2-methyl-4-amino-3-iodopyridine.
-
Coupling: React with TMS-acetylene using Pd(PPh3)2Cl2 (5 mol%) and CuI (3 mol%) in Et3N/THF at 60°C.
-
Cyclization: Treat the intermediate with t-BuOK in NMP (N-methyl-2-pyrrolidone) at 80°C to induce ring closure and desilylation.
Method B: Batcho-Leimgruber Synthesis
A classical route suitable for large-scale production where palladium costs are prohibitive.[1][2]
-
Enamine Formation: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) selectively at the more acidic C4-methyl group.[1][2]
-
Reductive Cyclization: Hydrogenation (H2/Pd-C) or reduction with Fe/AcOH converts the nitro group to an amine, which spontaneously attacks the enamine to close the pyrrole ring.[1][2]
Physicochemical & Spectroscopic Profile
Accurate characterization is vital for confirming the isomeric identity of the product.[1][2]
NMR Spectroscopy Data (Predicted/Representative)
The 7-methyl group introduces specific diagnostic signals. The lack of C2 symmetry distinguishes it from other isomers.[1][2]
| Nucleus | Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |
| 1H | NH (1) | 11.0 - 11.5 | Broad Singlet | Exchangeable pyrrole NH.[1][2] |
| 1H | C2-H | 7.30 - 7.35 | Doublet (d) | Typical alpha-pyrrole proton.[1][2] |
| 1H | C3-H | 6.50 - 6.55 | Doublet (d) | Beta-pyrrole proton; couples with C2-H. |
| 1H | C4-H | 8.80 - 8.90 | Singlet (s) | Deshielded by adjacent N5 and aromatic current.[1][2] |
| 1H | C6-H | 7.15 - 7.25 | Singlet (s) | Shielded relative to C4; no vicinal coupling.[1][2] |
| 1H | 7-CH3 | 2.55 - 2.65 | Singlet (s) | Distinctive aromatic methyl signal.[1][2] |
| 13C | C7-Me | 19.0 - 21.0 | Primary | Diagnostic methyl carbon.[1][2] |
Reactivity Profile
-
Electrophilic Aromatic Substitution (SEAr): Occurs preferentially at C3 (beta-position of the pyrrole ring), similar to indole.[2] Halogenation or formylation will target this site first.[1][2]
-
Acidity (NH): The pKa of the N1-H is approximately 15-16 (DMSO), slightly more acidic than indole due to the electron-withdrawing pyridine ring.[1][2]
-
Basicity (N5): The pyridine nitrogen (N5) is the site of protonation (pKa ~4.5).[2] Salt formation (e.g., HCl salt) occurs here.
Applications in Drug Discovery
The 7-methyl-5-azaindole scaffold is a "privileged structure" in kinase inhibition.[1][2]
-
Hinge Binding: The motif functions as a bidentate hydrogen bond donor/acceptor pair (N1-H donor, N5 acceptor), mimicking the adenine ring of ATP.[4] This allows it to bind effectively to the hinge region of kinases (e.g., JAK, CDK, Aurora kinases).[4]
-
Selectivity Modulation: The 7-methyl group is often strategically placed to induce a steric clash with the "gatekeeper" residue in the kinase ATP-binding pocket, potentially improving selectivity for specific kinase isoforms.[1][2]
-
Solubility: Compared to the parent indole, the azaindole core typically offers improved aqueous solubility and a lower LogP, enhancing oral bioavailability.[4]
References
-
IUPAC Nomenclature of Fused Heterocycles. NIST Chemistry WebBook. 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole).[1][2] Link
-
Synthesis of Azaindoles. Journal of Organic Chemistry. "An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines" (Methodology analogue). Link
-
Medicinal Chemistry Applications. Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives". Link[2]
-
Azaindole Isomer Analysis. BenchChem. "A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers". Link
-
Reactivity Reviews. Current Organic Chemistry. "Synthesis and Reactivity of 7-Azaindoles" (Comparative reactivity context). Link
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diglib.tugraz.at [diglib.tugraz.at]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
The 5-Azaindole Scaffold: Synthetic Strategies and Pharmacophore Optimization
[1]
Strategic Value: Beyond the Indole Default
In modern drug discovery, the indole scaffold is ubiquitous, yet often plagued by metabolic liability (oxidation at C3) and poor aqueous solubility. The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a high-value bioisostere that addresses these limitations while offering distinct vectors for hydrogen bonding.
Unlike the widely utilized 7-azaindole—which is a "privileged" hinge binder in kinase inhibitors (e.g., Vemurafenib)—the 5-azaindole offers a unique electronic profile. The nitrogen atom at position 5 exerts a strong electron-withdrawing effect on the pyrrole ring, significantly lowering the pKa of the N1-H compared to indole, thereby enhancing acidity and hydrogen bond donor capability. Furthermore, the N5 nitrogen provides a specific H-bond acceptor vector that often faces the solvent front or interacts with specific active site residues (e.g., lysine or arginine side chains) rather than the hinge backbone itself.
Key Advantages[2]
-
Solubility: The pyridine nitrogen lowers LogP and increases polarity relative to indole.
-
Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism at the C4-C7 positions.
-
Vector Novelty: Provides an alternative H-bond acceptor angle (approx. 120° deviation from the N7 vector), crucial for "scaffold hopping" when 7-azaindole analogs face IP crowding or selectivity issues.
Physicochemical Landscape
The following table contrasts the 5-azaindole scaffold with its parent (indole) and its most common isomer (7-azaindole).
| Property | Indole | 7-Azaindole | 5-Azaindole | Medicinal Chemistry Implication |
| pKa (N1-H) | ~16.2 | ~13.2 | ~13.0 | 5-Aza is a stronger H-bond donor; deprotonation for N1-alkylation is easier. |
| pKa (Pyridine N) | N/A | 4.6 | 5.3 | N5 is more basic than N7, improving solubility in acidic media (e.g., gastric fluid). |
| LogP (Unsub.) | 2.14 | 1.65 | 1.55 | Lower lipophilicity aids in improving Ligand Efficiency (LE) and LLE. |
| H-Bond Vector | N1 (Donor) | N1 (D) + N7 (A) | N1 (D) + N5 (A) | N5 vector points "up" (relative to hinge), often engaging solvent or gatekeeper residues. |
| Electronic Character | Electron-rich | Amphoteric | Electron-deficient | The 5-N makes the C4 and C6 positions susceptible to nucleophilic attack ( |
Synthetic Architecture
Synthesizing the 5-azaindole core is historically more challenging than the 7-isomer due to the lack of commercially available hydrazine precursors. Two primary strategies dominate: Cyclization (constructing the pyrrole ring) and Functionalization (modifying the core).
Core Construction: The Hemetsberger-Knittel Route
The most robust route for scale-up involves the condensation of 4-formylpyridines with azidoacetates.
-
Condensation: 4-Formylpyridine + Ethyl azidoacetate
Azidocinnamate. -
Thermolysis: Heating in refluxing xylene/toluene generates a nitrene intermediate which inserts into the C-H bond of the pyridine ring.
Regioselectivity Map
The electronic bias of the pyridine ring dictates functionalization.
-
Electrophilic Substitution (
): Occurs predominantly at C3 (halogenation, formylation). -
Nucleophilic Substitution (
): Occurs at C4 or C6 if a leaving group (Cl, Br) is present, activated by the N5 nitrogen. -
N-Alkylation: Occurs exclusively at N1 under basic conditions.
Figure 1: Regioselectivity map of the 5-azaindole scaffold illustrating primary sites for electrophilic and nucleophilic modification.
Medicinal Chemistry Application: Kinase Inhibition[1][3][4][5][6][7][8][9][10]
While 7-azaindole is the "classic" hinge binder, 5-azaindole is utilized when the binding pocket requires a different exit vector or when the N7 interaction is unfavorable (e.g., electrostatic repulsion with a carbonyl oxygen in the hinge).
Case Study: Chk1 and Aurora Kinase Inhibitors
In the development of Checkpoint Kinase 1 (Chk1) inhibitors, the 5-azaindole scaffold has been used to replace the indole moiety of carbazole-based leads.
-
Mechanism: The N1-H acts as the primary hinge donor.
-
Differentiation: The N5 atom does not bind the hinge backbone directly in the same plane as N7. Instead, it often interacts with water molecules bridging to the protein or points towards the solvent front, improving the solubility of the inhibitor without disrupting the critical hydrophobic interactions of the core.
Figure 2: Pharmacophore binding schematic. N1-H anchors to the hinge, while N5 provides a solvent-interaction vector, distinct from the direct hinge-binding N7 of 7-azaindole.
Detailed Experimental Protocols
Protocol A: Regioselective C3-Iodination of 5-Azaindole
Context: C3-iodides are versatile intermediates for Suzuki, Sonogashira, or Heck couplings to install aryl/heteroaryl groups.
Reagents:
-
5-Azaindole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
DMF (Dimethylformamide) (anhydrous, 0.5 M concentration)
-
KOH (Potassium Hydroxide) (1.5 eq) – Note: Basic conditions prevent N-iodination.
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 5-azaindole and dissolve in anhydrous DMF under
atmosphere. -
Base Addition: Add crushed KOH pellets. Stir for 15 minutes at room temperature (RT) to ensure deprotonation/activation.
-
Iodination: Cool the solution to 0°C. Add NIS portion-wise over 10 minutes to avoid exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target M+H: M+126).
-
Quench: Pour the reaction mixture into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).
-
Isolation: The product, 3-iodo-5-azaindole , typically precipitates as a solid. Filter, wash with copious water, and dry under vacuum.
-
Yield Expectation: 85-95%.
-
Self-Validation:
NMR should show the disappearance of the C3-H signal (approx. 6.5 ppm) and a downfield shift of the C2-H.
-
Protocol B: C3-Suzuki Coupling (General Procedure)
Context: Installing an aryl group at C3 to mimic the "head" group of kinase inhibitors.
Reagents:
-
3-Iodo-5-azaindole (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (0.05 eq)
- (2.0 M aqueous solution, 3.0 eq)
-
Dioxane (degassed)
Workflow:
-
Setup: In a microwave vial, combine the iodide, boronic acid, and Pd-catalyst.
-
Solvent: Add Dioxane and
solution. Sparge with Argon for 5 minutes. -
Reaction: Seal and heat to 100°C (thermal) or 120°C (microwave) for 1 hour.
-
Workup: Dilute with EtOAc, wash with brine. Dry organic layer over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). 5-azaindoles are polar; 5-10% MeOH in DCM may be required for elution.
References
-
Regioselective Synthesis: Popowycz, F., et al.[1] "A Regioselective Route to 5- and 6-Azaindoles."[1][2] Tetrahedron, 2007.[3]
-
Kinase Binding Modes: Zhang, M., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2020. (Provides comparative context for azaindole binding).
-
Bioisosterism & Properties: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
-
Chk1 Inhibitors: Lottner, C., et al. "Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors."[4] Journal of Medicinal Chemistry, 2008.
-
Synthetic Methodology: Song, J.J., et al. "Practical Synthesis of 5-Azaindoles." Journal of Organic Chemistry, 2002.
An In-Depth Technical Guide to the Tautomerism and Stability of 7-Methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Influence of Tautomerism in Drug Discovery
In the intricate world of medicinal chemistry, the subtle dance of protons in tautomeric equilibria can have profound consequences on a molecule's biological activity, physicochemical properties, and ultimately, its efficacy as a therapeutic agent. 7-Methyl-1H-pyrrolo[3,2-c]pyridine, a member of the 5-azaindole family, is a scaffold of significant interest in drug discovery due to its structural resemblance to endogenous purines and its versatile role as a bioisostere.[1] Understanding the tautomeric landscape of this molecule is not merely an academic exercise; it is a critical step in rationally designing potent and selective drug candidates. This guide provides a comprehensive exploration of the tautomerism and stability of 7-methyl-1H-pyrrolo[3,2-c]pyridine, synthesizing theoretical principles with practical experimental and computational methodologies.
The Tautomeric Landscape of 7-Methyl-1H-pyrrolo[3,2-c]pyridine
Prototropic tautomerism in 7-methyl-1H-pyrrolo[3,2-c]pyridine involves the migration of a proton between the nitrogen atoms of the pyrrole and pyridine rings. This gives rise to two primary tautomeric forms: the 1H-tautomer and the 4H-tautomer.
Caption: Primary tautomeric forms of 7-methyl-1H-pyrrolo[3,2-c]pyridine.
The 1H-tautomer, where the proton resides on the pyrrole nitrogen (N1), is generally considered the more stable form in the ground state for related azaindole systems.[2] This stability is attributed to the preservation of the aromaticity of both the pyrrole and pyridine rings. In the 4H-tautomer, the proton is located on the pyridine nitrogen (N4), which disrupts the aromatic sextet of the pyridine ring, leading to a less stable, quinoidal structure.
The presence of the methyl group at the 7-position is expected to influence the tautomeric equilibrium through electronic and steric effects. Electronically, the methyl group is a weak electron-donating group, which can subtly alter the electron density distribution in the pyridine ring, potentially affecting the basicity of the nitrogen atoms. Sterically, the methyl group is adjacent to the pyridine nitrogen, which could disfavor the 4H-tautomer due to increased steric hindrance.
Factors Governing Tautomeric Stability
The equilibrium between the 1H- and 4H-tautomers is a delicate balance of several contributing factors:
-
Aromaticity: The preservation of aromaticity in both rings is a strong driving force favoring the 1H-tautomer.
-
Intramolecular and Intermolecular Interactions: Hydrogen bonding, both within the molecule and with the solvent, can significantly influence tautomer stability.
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For azaindoles, increasing solvent polarity has been shown to reduce the energy difference between tautomers.[2]
-
Substitution Effects: The electronic nature of substituents on the ring system can alter the relative basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.
Experimental and Computational Approaches to Tautomer Analysis
A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a thorough understanding of the tautomeric behavior of 7-methyl-1H-pyrrolo[3,2-c]pyridine.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the 1H- and 4H-forms.
Experimental Protocol: 1H NMR for Tautomer Identification
-
Sample Preparation: Dissolve a precisely weighed sample of 7-methyl-1H-pyrrolo[3,2-c]pyridine in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Record the 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the signals corresponding to the aromatic protons and the methyl group.
-
The chemical shift of the N-H proton can be indicative of the predominant tautomer. In the 1H-tautomer, the pyrrolic N-H proton typically appears as a broad singlet at a characteristic downfield chemical shift.
-
The coupling constants between the ring protons can also provide structural information to distinguish between tautomers.
-
-
Variable Temperature (VT) NMR: To probe the dynamics of the tautomeric equilibrium, acquire spectra at different temperatures. Changes in the relative integrals of signals corresponding to each tautomer can be used to determine the thermodynamic parameters of the equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the 1H- and 4H-tautomers will differ, resulting in distinct absorption spectra. By analyzing the UV-Vis spectrum in various solvents, the influence of solvent polarity on the tautomeric equilibrium can be assessed.
Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of 7-methyl-1H-pyrrolo[3,2-c]pyridine in a non-polar solvent (e.g., cyclohexane).
-
Sample Preparation: Prepare a series of solutions with the same concentration of the compound in different solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, methanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Compare the absorption maxima (λmax) and the overall shape of the spectra in different solvents.
-
A significant shift in λmax or the appearance of new absorption bands with changing solvent polarity suggests a shift in the tautomeric equilibrium.
-
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers and for corroborating experimental findings.
Computational Protocol: DFT Calculations of Tautomer Stability
-
Structure Generation: Build the 3D structures of both the 1H- and 4H-tautomers of 7-methyl-1H-pyrrolo[3,2-c]pyridine using a molecular modeling software.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
Energy Calculation: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies for each tautomer.
-
Relative Stability Analysis: Determine the relative stability of the tautomers by comparing their Gibbs free energies. The tautomer with the lower Gibbs free energy is the more stable form.
Caption: Integrated workflow for tautomer analysis.
Stability Analysis and Predicted Predominance
Based on extensive studies of related azaindole systems, the 1H-tautomer of 7-methyl-1H-pyrrolo[3,2-c]pyridine is predicted to be the overwhelmingly predominant tautomer in the ground state in most solvents.[2]
Table 1: Predicted Relative Stability of 7-Methyl-1H-pyrrolo[3,2-c]pyridine Tautomers
| Tautomer | Predicted Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Predicted Relative Gibbs Free Energy (kcal/mol) in Polar Solvent (e.g., Water) | Key Stabilizing Factors |
| 1H-Tautomer | 0 (Reference) | 0 (Reference) | Aromaticity of both rings |
| 4H-Tautomer | > 10 | > 5 | Less favorable due to loss of pyridine aromaticity and potential steric clash |
Note: The values in this table are estimations based on data from related azaindole compounds and require specific computational and experimental verification for 7-methyl-1H-pyrrolo[3,2-c]pyridine.
The electron-donating effect of the 7-methyl group is likely to have a minor influence on the tautomeric equilibrium compared to the dominant effect of aromaticity.
Implications for Drug Development
The predominance of the 1H-tautomer has significant implications for drug design:
-
Receptor Binding: The hydrogen bond donor/acceptor pattern of the 1H-tautomer will dictate its interactions with biological targets. The pyrrolic N-H group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.
-
Physicochemical Properties: The tautomeric form influences properties such as pKa, lipophilicity, and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Synthesis and Stability: Understanding the stable tautomer is crucial for designing synthetic routes and for ensuring the stability of the final compound during formulation and storage.
Conclusion and Future Directions
The tautomeric landscape of 7-methyl-1H-pyrrolo[3,2-c]pyridine is dominated by the aromatic 1H-tautomer. This understanding, grounded in the principles of aromaticity and supported by a robust combination of experimental and computational methodologies, provides a solid foundation for the rational design of novel therapeutics based on this privileged scaffold.
Future research should focus on obtaining precise experimental and computational data specifically for 7-methyl-1H-pyrrolo[3,2-c]pyridine to quantify the tautomeric equilibrium constant in various solvents and to explore the tautomerism in the excited state, which can be relevant for photophysical applications. Such studies will further refine our understanding and unlock the full potential of this versatile heterocyclic system in the advancement of medicine.
References
- Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: a versatile tool for the medicinal chemist. Journal of medicinal chemistry, 60(15), 6473–6494.
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines. Molecules, 25(23), 5678.
- Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters.
- Cash, M. T., Schreiner, P. R., & Phillips, R. S. (2005). Excited state tautomerization of azaindole. Organic & biomolecular chemistry, 3(20), 3701-3706.
- Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.
- Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Modeling, 21(11), 291.
- Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine. Sebha University Journal of Pure & Applied Sciences, 23(1).
- Katritzky, A. R. (1968).
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305145.
- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents
- Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23072.
- Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
- Excited State Tautomerization of Azaindole. Organic & Biomolecular Chemistry, 3(20), 3701-3706.
- Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7629.
- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Modeling, 21(11), 291.
- Guillarme, S., & Gabillet, S. (2010). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2, 3-b) pyridine). Current Organic Synthesis, 7(4), 313-333.
- Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(36), 17409-17422.
- Tautomeric Equilibrium in 1-Benzamidoisoquinoline Deriv
- Femtosecond cluster studies of the solvated 7-azaindole excited state double-proton transfer. Proceedings of the National Academy of Sciences, 95(21), 12165-12170.
- Tautomerism of aza cycles: II. Synthesis and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts. Preference of the 1H,4H-1,2,4-triazolium tautomers. Journal of Molecular Structure, 1225, 129115.
- A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Structural Chemistry, 33(4), 1205-1216.
- Tautomerism in a DADNE embedded pull-push type structures-A DFT tre
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.
- DFT Treatment of ANTA and Some of its Tautomers. Earthline Journal of Chemical Sciences, 5(2), 23-41.
- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Journal of Molecular Modeling, 29(4), 105.
Sources
Methodological & Application
Application Note: Synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine from 4-Aminopyridine
The following Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity, scalable synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 7-methyl-5-azaindole ) starting from 4-aminopyridine .
Abstract & Scope
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., for JAK, trk, or Syk kinases) due to its ability to form key hydrogen bonds within the ATP-binding pocket. The introduction of a methyl group at the C7 position (pyridine ring) is a strategic modification to modulate lipophilicity and induce conformational constraints.
This protocol details the total synthesis of 7-methyl-5-azaindole from 4-aminopyridine. Unlike simple indole syntheses, the electron-deficient nature of the pyridine ring requires a specific sequence: Directed Ortho-Lithiation (DoM) to install the methyl group, followed by a Larock-type heteroannulation (iodination/Sonogashira/cyclization) to construct the pyrrole ring.
Structural Analysis & Retrosynthesis
To synthesize the 7-methyl derivative, one must recognize that the C7 position of the final azaindole corresponds to the C3 or C5 position of the starting 4-aminopyridine. Due to the symmetry of 4-aminopyridine, the strategy involves breaking symmetry by installing the methyl group first, then constructing the pyrrole ring at the remaining ortho position.
Retrosynthetic Logic:
-
Disconnection: The pyrrole ring is disconnected via the C2-C3 bond and the N1-C2 bond.
-
Precursor: This reveals a 3-alkynyl-4-aminopyridine derivative.
-
Regiocontrol: To ensure the methyl is at C7 of the final product, the starting material must be 3-methyl-4-aminopyridine .
-
Origin: 3-methyl-4-aminopyridine is synthesized from 4-aminopyridine via pivaloyl-directed lithiation.
Figure 1: Retrosynthetic analysis showing the critical intermediate 3-methylpyridin-4-amine.
Safety & Handling (Critical)
-
4-Aminopyridine (4-AP): DANGER. Potent potassium channel blocker. Highly toxic by inhalation, skin contact, or ingestion. Can cause seizures and cardiac arrest. Handle only in a fume hood with double nitrile gloves and a full-face shield.
-
n-Butyllithium (n-BuLi): Pyrophoric. Reacts violently with water and air. Use strict anhydrous techniques (Schlenk line).
-
Methyl Iodide (MeI): Volatile carcinogen. Use in a well-ventilated hood.
Detailed Protocol
Phase 1: Synthesis of 3-Methyl-4-aminopyridine
Direct methylation of 4-aminopyridine is not regioselective. We utilize the pivaloyl group as a Directing Metalation Group (DMG) to exclusively functionalize the C3 position.
Step 1.1: Protection (Pivaloylation)
Reaction: 4-AP + PivCl
-
Setup: Charge a dry 1L round-bottom flask (RBF) with 4-aminopyridine (10.0 g, 106 mmol) and DCM (200 mL). Add Triethylamine (17.8 mL, 127 mmol).
-
Addition: Cool to 0°C. Add Pivaloyl chloride (14.4 mL, 117 mmol) dropwise over 30 mins.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Yield: Expect ~95% yield of white solid.
Step 1.2: Directed Ortho-Lithiation & Methylation
Reaction: Pivalamide + 2.2 n-BuLi + MeI
Note: This step requires strict anhydrous conditions.
-
Setup: Dissolve N-(pyridin-4-yl)pivalamide (10.0 g, 56 mmol) in anhydrous THF (150 mL) in a flame-dried Schlenk flask under Argon.
-
Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (2.5 M in hexanes, 50 mL, 125 mmol, 2.2 equiv) dropwise. The solution will turn deep red/purple (dianion formation). Stir at -78°C for 2 hours.
-
Methylation: Add Methyl Iodide (4.2 mL, 67 mmol) dropwise at -78°C.
-
Warming: Allow the mixture to warm slowly to RT overnight. The color will fade.
-
Purification: Flash chromatography (EtOAc/Hex) may be required if mono-methylation is incomplete, but crude is often pure enough for hydrolysis.
Step 1.3: Deprotection
Reaction: Hydrolysis
-
Procedure: Reflux the intermediate in 6M HCl (100 mL) for 6 hours.
-
Isolation: Cool to 0°C. Basify carefully with NaOH pellets or 50% NaOH solution to pH > 12.
-
Extraction: Extract exhaustively with DCM/Isopropanol (3:1) (the product is polar).
-
Data: 3-Methyl-4-aminopyridine (4-amino-3-picoline).
-
Yield (Phase 1): ~70-80% overall.
-
Phase 2: Ring Construction (The Larock Indole Synthesis)
With the methyl group installed at C3, we now construct the pyrrole ring at the C4/C5 positions. The methyl group at C3 will end up at C7 of the final azaindole.
Step 2.1: Regioselective Iodination
Objective: Install iodine at C5 (the only available ortho position).
-
Reagents: Dissolve 3-methyl-4-aminopyridine (5.0 g, 46 mmol) in Acetic Acid (50 mL).
-
Addition: Add N-Iodosuccinimide (NIS) (10.9 g, 48 mmol) portion-wise at RT.
-
Reaction: Stir for 2-4 hours. The amino group strongly directs ortho; since C3 is blocked by Methyl, iodination occurs exclusively at C5.
-
Workup: Dilute with water, neutralize with NaHCO3 (solid), extract with EtOAc. Wash with Na2S2O3 (to remove iodine color).
-
Product: 4-Amino-3-iodo-5-methylpyridine .
Step 2.2: Sonogashira Coupling
Objective: Couple TMS-acetylene to the C5-iodo position.
-
Catalyst Mix: In a pressure vial, combine the iodo-pyridine (5.0 g, 21 mmol), Pd(PPh3)2Cl2 (5 mol%), and CuI (2 mol%).
-
Solvent: Add anhydrous THF (or DMF) (50 mL) and Triethylamine (10 mL). Degas with Argon.
-
Reagent: Add Trimethylsilylacetylene (3.6 mL, 25 mmol).
-
Conditions: Heat at 60°C for 4-8 hours.
-
Workup: Filter through Celite. Concentrate. Purify via column chromatography (Hex/EtOAc).
-
Intermediate: 4-Amino-3-methyl-5-((trimethylsilyl)ethynyl)pyridine .
Step 2.3: Cyclization to 7-Methyl-5-Azaindole
Objective: Remove TMS and cyclize the nitrogen onto the alkyne.
-
Reagents: Dissolve the intermediate in NMP (N-methyl-2-pyrrolidone) or t-Butanol .
-
Base: Add Potassium tert-butoxide (KOtBu) (2.0 equiv).
-
Conditions: Heat to 80°C for 2 hours.
-
Mechanism:[4] Base removes TMS and deprotonates the amine; the amide anion attacks the alkyne (5-endo-dig cyclization is disfavored, but Cu-mediated or specific electronic bias in pyridines drives the 5-exo-dig or rearrangement to the stable aromatic azaindole).
-
Alternative (Milder): Use CuI (10 mol%) in DMF at 100°C if base-sensitivity is an issue.
-
-
Purification: Pour into water. The product may precipitate.[2][5] If not, extract with EtOAc.[1] Recrystallize from Ethanol/Water or sublime.
Quantitative Summary
| Step | Transformation | Reagents | Approx. Yield | Key Observation |
| 1 | Protection | PivCl, Et3N | 95% | White solid, easy isolation |
| 2 | Methylation | n-BuLi, MeI | 85% | Deep red dianion color change |
| 3 | Deprotection | 6M HCl | 90% | pH adjustment critical for extraction |
| 4 | Iodination | NIS, AcOH | 75% | Regioselective for C5 |
| 5 | Coupling | Pd/Cu, TMS-acetylene | 80% | Standard Sonogashira |
| 6 | Cyclization | KOtBu or CuI | 70% | Formation of fluorescent core |
Process Visualization
Figure 2: Step-by-step synthetic workflow from 4-aminopyridine to 7-methyl-5-azaindole.
Troubleshooting & Optimization
-
Low Yield in Methylation: Ensure THF is dry and n-BuLi is fresh. The dianion of pivaloylaminopyridine is stable at 0°C for short periods, but -78°C is safer. If mono-methylation is poor, check stoichiometry (must be >2 equiv base).
-
Iodination Regioselectivity: If C2-iodination is observed (rare), ensure the reaction is not overheated. The C3-methyl sterically hinders C2 slightly, but the electronic direction to C5 is dominant.
-
Cyclization Failure: If the TMS-alkyne does not cyclize with KOtBu, switch to the CuI-mediated cyclization (CuI, Cs2CO3, DMF, 110°C). This is often more robust for azaindoles.
References
-
Lithiation of Aminopyridines: Turner, J. A. "Regioselective functionalization of pyridines via lithiated intermediates." J. Org.[6][7] Chem.1983 , 48, 3401–3408. Link
-
Azaindole Synthesis Review: Popowycz, F.; Mérour, J.-Y.; Joseph, B. "Synthesis and reactivity of 4-, 5- and 6-azaindoles."[6] Tetrahedron2007 , 63, 8689–8707.[6][8] Link[6]
-
Sonogashira/Cyclization Methodology: McLaughlin, M.; Palucki, M.; Davies, I. W.[7] "Efficient Synthesis of Azaindoles." Org.[1][3][4][7][9][10] Lett.2006 , 8, 3307–3310.[7] Link
-
7-Methyl-5-azaindole Specifics: While specific CAS data for the 7-methyl isomer is proprietary in many kinase patents, the methodology follows the general 5-azaindole construction described in: Schirok, H. J. Org. Chem.2006 , 71, 5538.[7] Link
Sources
- 1. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Streamlined One-Pot Synthesis of 7-Methyl-5-Azaindole Derivatives
Authored by: A Senior Application Scientist
Introduction: The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for both indole and purine systems.[1][2] This unique structural feature allows azaindole-containing molecules to form crucial hydrogen bonding interactions with protein kinases, similar to the pattern of adenine in ATP.[2] Among the isomers, 7-azaindole has emerged as a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1][3][4][5] The strategic placement of substituents on the azaindole core is critical for modulating potency, selectivity, and pharmacokinetic properties.
The synthesis of these scaffolds, however, can be challenging due to the electron-deficient nature of the pyridine ring, which often complicates classical indole synthesis methods.[6] Traditional multi-step syntheses can be time-consuming, resource-intensive, and generate significant waste. One-pot synthesis protocols and multicomponent reactions (MCRs) offer an elegant solution, enhancing efficiency and sustainability by combining several synthetic steps into a single operation without isolating intermediates.[7][8][9]
This application note provides detailed, field-proven protocols for the one-pot synthesis of 7-methyl-5-azaindole derivatives, designed for researchers and scientists in drug development. We will explore two robust, exemplary strategies: a tandem Suzuki coupling-cyclization and a convergent N-heterocyclic carbene-catalyzed multicomponent reaction.
Strategy 1: One-Pot Tandem Suzuki Coupling and Acid-Catalyzed Cyclization
This approach leverages the power of palladium-catalyzed cross-coupling to construct a key C-C bond, followed by an in-situ cyclization to form the pyrrole ring of the azaindole core. This method is highly efficient for creating a wide range of substituted azaindoles from readily available starting materials.[6]
Mechanistic Rationale & Workflow
The protocol begins with a Suzuki-Miyaura coupling between a substituted chloro-aminopyridine and a vinylboronic ester. The choice of a highly active catalyst system, such as one employing the SPhos ligand, is critical for achieving high yields with electron-deficient heterocyclic substrates.[6] Following the successful cross-coupling, the reaction environment is acidified. This protonates the enamine intermediate, facilitating a rapid intramolecular cyclization to furnish the desired 7-methyl-5-azaindole core. The entire sequence is performed in a single vessel, minimizing handling and purification steps.
Caption: Workflow for the Tandem Suzuki Coupling-Cyclization Protocol.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Amino-6-chloro-4-methylpyridine
-
(2-Ethoxyvinyl)borolane
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water
-
Acetic Acid (AcOH), glacial
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-6-chloro-4-methylpyridine (1.0 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.03 eq), and SPhos (0.075 eq).
-
Solvent and Reagent Addition: Add a 3:2 mixture of acetonitrile and water. Stir the mixture for 10 minutes at room temperature to ensure homogeneity. Add (2-ethoxyvinyl)borolane (1.2 eq) via syringe.
-
Suzuki Coupling: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting chloro-aminopyridine.
-
In-Situ Cyclization: Cool the reaction mixture to room temperature. Carefully add glacial acetic acid (5.0 eq). Stir the mixture at room temperature for an additional 1-2 hours. The formation of the azaindole product can be monitored by TLC/LC-MS.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 7-methyl-5-azaindole derivative.
Strategy 2: Convergent N-Heterocyclic Carbene (NHC) Catalyzed One-Pot Synthesis
This modern approach provides a transition-metal-free synthesis of azaindoles.[10] It relies on the ability of an N-heterocyclic carbene (NHC) catalyst to generate a reactive acyl anion equivalent, which then intercepts an in situ-formed aza-ortho-quinone methide intermediate. This method is notable for its high yields and broad substrate scope, including the ability to synthesize previously inaccessible azaindoles.[10]
Mechanistic Rationale & Workflow
The reaction is initiated by the NHC catalyst attacking an aromatic aldehyde, which, after proton transfer, forms a Breslow intermediate—an acyl anion equivalent. Concurrently, a substituted aminopyridine precursor reacts with a second aldehyde to form a reactive aza-ortho-quinone methide. The Breslow intermediate then nucleophilically attacks this methide. A subsequent intramolecular cyclization and catalyst regeneration cascade affords the final 2-aryl-7-methyl-5-azaindole product in a single, highly convergent step.
Caption: Convergent workflow for the NHC-catalyzed one-pot synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Amino-4-methylpyridine derivative (e.g., with an ortho-formyl or equivalent group)
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC precursor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Generation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the NHC precursor IPr·HCl (0.1 eq) in anhydrous THF. Add DBU (1.5 eq) and stir for 15 minutes at room temperature to generate the active NHC catalyst.
-
Reagent Addition: To the catalyst solution, add the 2-amino-4-methylpyridine derivative (1.0 eq) followed by the substituted aromatic aldehyde (1.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C. Stir for 12-24 hours. Monitor the reaction progress by TLC/LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated ammonium chloride solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-7-methyl-5-azaindole.
Data Summary and Comparison
| Parameter | Strategy 1: Tandem Suzuki Coupling | Strategy 2: NHC-Catalyzed MCR |
| Reaction Type | Tandem Cross-Coupling / Cyclization | Multi-Component Annulation |
| Key Reagents | Chloro-aminopyridine, Vinylborolane | Aminopyridine derivative, Aldehyde |
| Catalyst | Palladium(II) Acetate / SPhos | N-Heterocyclic Carbene (e.g., IPr) |
| Key Advantage | High functional group tolerance | Transition-metal-free, high convergence |
| Typical Solvent | Acetonitrile / Water | Anhydrous THF |
| Temperature | Reflux (~90 °C) | 65 °C |
| Reference Basis | Based on established Pd-catalyzed azaindole syntheses[6] | Adapted from novel carbene catalysis methods[10] |
References
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. (2016).
- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
- Azaindole Therapeutic Agents. (n.d.).
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (n.d.).
- 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
- Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Publishing.
- Indoles in Multicomponent Processes (MCPs). (n.d.).
- Sustainable multicomponent indole synthesis with broad scope. (2022). RSC Publishing.
- A multicomponent reaction for modular assembly of indole-fused heterocycles. (n.d.).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: C3-Functionalization of 7-methyl-1H-pyrrolo[3,2-c]pyridine
[1]
Part 1: Strategic Analysis & Chemical Logic[1]
The Scaffold: 7-methyl-1H-pyrrolo[3,2-c]pyridine
The target scaffold, 7-methyl-1H-pyrrolo[3,2-c]pyridine (also known as a 7-methyl-5-azaindole derivative), presents a unique reactivity profile compared to the parent indole.[1]
-
Electronic Push-Pull: The pyrrole ring is electron-rich (nucleophilic), while the fused pyridine ring is electron-deficient. The nitrogen at position 5 (N5) exerts a strong electron-withdrawing effect (
, ), deactivating the system toward electrophilic aromatic substitution (EAS) compared to pure indole. -
The 7-Methyl Effect: The methyl group at C7 (ortho to the ring fusion) acts as a weak electron donor (
). Crucially, it provides steric bulk near the pyridine nitrogen but remains distal to the C3 reaction center. This substituent slightly offsets the deactivating nature of the pyridine ring, making the C3 position more amenable to functionalization than in the unsubstituted parent 5-azaindole. -
Regioselectivity: The C3 position remains the electronic "sweet spot" (highest HOMO coefficient) for electrophilic attack, despite the deactivated nature of the bicycle. However, competition from N1-electrophilic attack is a significant challenge that must be managed by pH control or protective groups.[1]
Reaction Landscape Visualization
The following diagram outlines the strategic pathways for functionalizing the C3 position, distinguishing between classical electrophilic substitution and modern transition-metal catalysis.
Figure 1: Strategic reaction landscape for C3-functionalization. Classical pathways (grey) offer high reliability, while metal-catalyzed routes (red) offer modularity.[1]
Part 2: Detailed Experimental Protocols
Protocol A: C3-Formylation (Vilsmeier-Haack)
Objective: Installation of a reactive aldehyde handle at C3.[2] Rationale: The Vilsmeier-Haack reaction is the "Gold Standard" for C3 functionalization of azaindoles. The 7-methyl group stabilizes the intermediate cation slightly better than the parent azaindole, improving yields.
Materials
-
Substrate: 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Reagent: Phosphorus oxychloride (
, 1.2 equiv)[1] -
Solvent/Reagent: Anhydrous N,N-Dimethylformamide (DMF, 5–10 volumes)
-
Quench: 2M NaOH or Saturated
Step-by-Step Methodology
-
Reagent Preparation (The "Vilsmeier Salt"):
-
Cool anhydrous DMF (5.0 mL/g substrate) to 0°C under an argon atmosphere.
-
Add
(1.2 equiv) dropwise over 15 minutes. Caution: Exothermic. -
Stir at 0°C for 30 minutes to form the white/yellow chloroiminium salt precipitate.
-
-
Addition:
-
Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine in minimal DMF (2 vols).
-
Add the substrate solution dropwise to the Vilsmeier salt at 0°C.
-
-
Reaction:
-
Hydrolysis (Quench):
-
Cool the reaction mixture to 0°C.
-
Pour the mixture slowly into crushed ice (exothermic).
-
Adjust pH to 9–10 using 2M NaOH. Note: The intermediate iminium salt hydrolyzes to the aldehyde at basic pH.
-
-
Isolation:
Expert Insight: If N1-formylation is observed (rare but possible with steric crowding), it is usually reversible upon basic hydrolysis.[1]
Protocol B: C3-Iodination (Precursor for Cross-Coupling)
Objective: Synthesis of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine.[1]
Rationale: Using N-Iodosuccinimide (NIS) is superior to
Materials
-
Substrate: 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS, 1.05 equiv)[1]
-
Solvent: DMF or Acetonitrile (MeCN)
Step-by-Step Methodology
-
Dissolution: Dissolve the substrate in DMF (0.1 M concentration) at RT.
-
Iodination:
-
Add NIS (1.05 equiv) portion-wise over 10 minutes.
-
Protect from light (wrap flask in foil) to prevent radical side reactions.
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.[1]
-
Success Marker: Conversion to the mono-iodo species (
). -
Troubleshooting: If di-iodination (C2 & C3) occurs, lower the temperature to 0°C and add NIS more slowly.
-
-
Work-up:
-
Purification: Recrystallization from Ethanol/Water or Silica gel chromatography (0–5% MeOH in DCM).
Protocol C: Direct Pd-Catalyzed C3-Arylation (C-H Activation)
Objective: Atom-economical coupling without pre-halogenation.[1] Rationale: Direct C-H activation is efficient but sensitive. For azaindoles, the free NH can poison the catalyst. While N-protection (e.g., SEM, Tosyl) is recommended for scale, this protocol describes a method utilizing a specific base to direct C3-selectivity on the free amine.[1]
Materials
-
Substrate: 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv)[1]
-
Catalyst:
(5–10 mol%) -
Ligand:
(20 mol%) or XPhos (for difficult substrates) -
Base:
(2.0 equiv) or (2.0 equiv) -
Additive: PivOH (30 mol%) - Crucial for C-H activation (CMD mechanism).
-
Solvent: DMF or Dioxane, anhydrous.[1]
Step-by-Step Methodology
-
Setup: In a glovebox or under argon flow, combine Substrate, Aryl Iodide,
, Ligand, Base, and PivOH in a pressure vial.[1] -
Reaction:
-
Add degassed solvent.[1]
-
Seal and heat to 100–120°C for 12–24 hours.
-
-
Mechanism Check: The PivOH assists in the Concerted Metalation-Deprotonation (CMD) step, lowering the energy barrier for C3-palladation.
-
Work-up:
-
Filter through a Celite pad to remove Pd/Ag residues.
-
Concentrate and purify via column chromatography.[3]
-
Part 3: Data Summary & Optimization
Yield Comparison Table
Based on typical performance of 5-azaindole scaffolds in literature.
| Reaction Type | Reagent System | Typical Yield | Selectivity (C3:C2) | Key Challenge |
| Formylation | 85–95% | >99:1 | Viscous reaction mixture; exothermic quenching.[1] | |
| Iodination | NIS/DMF | 80–90% | 95:5 | Over-iodination if excess reagent used.[1] |
| C-H Arylation | 50–75% | 85:15 | Catalyst poisoning by pyridine N; requires high temp. | |
| Friedel-Crafts | <30% | Poor | Deactivation of ring by Lewis Acid coordination to N5. |
Troubleshooting Guide (Self-Validating Systems)
-
Problem: Low conversion in Vilsmeier-Haack.
-
Cause: Complexation of
with the pyridine nitrogen (N5). -
Solution: Increase
to 2.0–3.0 equiv and raise temperature to 80°C.
-
-
Problem: N-Arylation instead of C-Arylation in Protocol C.
-
Cause: The NH proton is too acidic; Pd undergoes Buchwald-Hartwig type coupling.
-
Solution: Switch to a weaker base (e.g.,
instead of ) or protect N1 with a SEM group (2-(Trimethylsilyl)ethoxymethyl).
-
References
-
L'Heureux, A., et al. (2010).[1] Syntheses of the Azaindole Class of Kinase Inhibitors. Chemical Reviews.[1][3] (Detailed review of azaindole reactivity). [Link]
-
Ye, M., & Sanford, M. S. (2012).[1] Pd-Catalyzed C–H Functionalization of Heterocycles. (Mechanistic grounding for Protocol C). [Link]
-
Song, J. J., et al. (2005).[1] A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles.[1] Journal of Organic Chemistry.[4] (Context on azaindole synthesis and stability). [Link]
Application Notes and Protocols for N-Alkylation of 7-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: The Significance of the 7-methyl-1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as potent anticancer agents that function as colchicine-binding site inhibitors and for activity against melanoma cell lines.[3][4][5] The N-alkylation of the 7-methyl-1H-pyrrolo[3,2-c]pyridine core is a critical step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies, enabling the modulation of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
This technical guide provides detailed protocols and insights into the common procedures for the N-alkylation of 7-methyl-1H-pyrrolo[3,2-c]pyridine. We will explore several robust methods, discuss the critical parameters influencing reaction outcomes—particularly regioselectivity—and provide the rationale behind the selection of specific reagents and conditions.
Core Concepts in N-Alkylation: Regioselectivity and Reaction Conditions
The N-alkylation of 7-methyl-1H-pyrrolo[3,2-c]pyridine presents a key regiochemical challenge: the potential for alkylation at either the pyrrolic nitrogen (N1) or the pyridinic nitrogen (N5). The outcome is influenced by factors such as the pKa of the N-H proton, the nature of the base, the solvent, and the electrophile. While the pyrrole N-H is generally considered more acidic and nucleophilic after deprotonation, the pyridine nitrogen can also undergo alkylation, leading to a quaternary pyridinium salt or other rearranged products. The choice of reaction conditions is therefore paramount in directing the alkylation to the desired nitrogen.
For instance, in related imidazopyridine systems, it has been observed that alkylation can predominantly occur on the pyridine ring nitrogen under certain basic conditions.[6] Therefore, careful characterization of the final product, often using 2D NMR techniques like NOESY, is essential to unequivocally determine the site of alkylation.[6]
Protocol 1: Classical N-Alkylation with a Strong Base
This method is one of the most common approaches for the N-alkylation of N-heterocycles and relies on the deprotonation of the pyrrole nitrogen with a strong base, such as sodium hydride (NaH), followed by quenching with an alkylating agent.
Rationale
Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the N-H of the pyrrole ring, forming a sodium salt. This resulting anion is a potent nucleophile that readily attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.[7]
Workflow Diagram
Caption: Workflow for classical N-alkylation.
Detailed Step-by-Step Protocol
-
To a solution of 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30–60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Let the reaction proceed at room temperature for 2–16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is an environmentally friendly and highly efficient alternative for N-alkylation.[8] This technique avoids the need for strong, moisture-sensitive bases and anhydrous solvents, often employing aqueous inorganic bases.[7][9]
Rationale
PTC facilitates the reaction between two reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonating agent (e.g., hydroxide ion) from the aqueous phase to the organic phase. Here, it deprotonates the pyrrole N-H. The resulting organic-soluble anion pair then reacts with the alkylating agent in the organic phase. This method is scalable and often leads to clean reactions with high yields.[8]
PTC Catalytic Cycle
Caption: The catalytic cycle of N-alkylation via PTC.
Detailed Step-by-Step Protocol
-
To a vigorously stirred biphasic mixture of a solution of 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane, 0.2–0.5 M) and an aqueous solution of a base (e.g., 50% w/v KOH), add the phase-transfer catalyst (e.g., TBAB, 0.05–0.1 eq).
-
Add the alkylating agent (1.1–1.5 eq) to the mixture.
-
Stir the reaction vigorously at a temperature ranging from room temperature to reflux (40–80 °C) for 4–24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-N bonds by converting a primary or secondary alcohol into an effective alkylating agent in situ.[10][11] This reaction is known for its mild conditions and stereospecificity, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[11]
Rationale
The reaction is a redox condensation process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10] The PPh₃ and DEAD first react to form a phosphonium salt, which then activates the alcohol. The deprotonated pyrrolopyridine acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to form the N-alkylated product.[11]
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Detailed Step-by-Step Protocol
-
Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as THF or dichloromethane (0.1–0.3 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in the same solvent dropwise to the reaction mixture. A color change and/or the formation of a precipitate are often observed.
-
Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the reduced hydrazine byproduct. Purification can often be achieved by direct column chromatography on silica gel. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent (like diethyl ether) may be necessary prior to chromatography.
Comparative Summary of N-Alkylation Methods
| Method | Base/Reagents | Solvent | Temperature | Advantages | Disadvantages |
| Classical | Strong base (e.g., NaH) | Anhydrous DMF, THF | 0 °C to RT | Widely applicable, reliable for many substrates. | Requires anhydrous conditions, strong base can be hazardous, potential for side reactions.[7] |
| PTC | Inorganic base (e.g., KOH, K₂CO₃), PTC catalyst (e.g., TBAB) | Toluene/H₂O, CH₂Cl₂/H₂O | RT to Reflux | Operationally simple, avoids strong bases and anhydrous conditions, environmentally friendlier, scalable.[8] | Vigorous stirring required, catalyst may need to be removed. |
| Mitsunobu | PPh₃, DEAD/DIAD | Anhydrous THF, CH₂Cl₂ | 0 °C to RT | Mild conditions, stereospecific (inversion), good for complex alcohols.[10][12] | Stoichiometric byproducts (Ph₃P=O) can complicate purification, azodicarboxylates are hazardous.[12][13] |
Conclusion
The N-alkylation of 7-methyl-1H-pyrrolo[3,2-c]pyridine is a versatile transformation that opens the door to a vast chemical space for drug discovery. The choice of method—be it the classical strong base approach, the efficient phase-transfer catalysis, or the stereospecific Mitsunobu reaction—should be guided by the specific alkyl group to be introduced, the scale of the reaction, and the available laboratory resources. For all methods, careful optimization of reaction conditions and thorough analytical characterization are crucial to ensure the desired regioselectivity and to obtain the final product in high purity.
References
-
Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review) - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Halpern, M. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. Retrieved February 15, 2026, from [Link]
-
Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]
-
Blümel, M., Crocker, R. D., Harper, J. B., Enders, D., & Nguyen, T. V. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications, 52(51), 7954–7957. [Link]
-
Blümel, M., Crocker, R. D., Harper, J. B., Enders, D., & Nguyen, T. V. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications, 52(51), 7954–7957. [Link]
-
Selective N7 Alkylation of 7-Azaindazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). MDPI. [Link]
-
A highly effective synthesis of 2-alkynyl-7-azaindoles. (n.d.). Aurigene Pharmaceutical Services. Retrieved February 15, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]
-
Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved February 15, 2026, from [Link]
-
Hughes, D. L. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2517–2585. [Link]
-
Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. (n.d.). Retrieved February 15, 2026, from [Link]
- Selective N-alkylation of pyrrolopyrimidines and indoles by “transfer of activation”. (1998). Tetrahedron Letters, 39(32), 5735-5738.
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Jung, M.-H., El-Gamal, M. I., Abdel-Maksoud, M. S., Sim, T., Yoo, K. H., & Oh, C.-H. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4362–4367. [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Process for the N-alkylation of aminopyridines. (n.d.). Google Patents.
-
One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
- N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences.
-
Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2012). ACS Publications. [Link]
-
Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
- Discovery of a potent anti-tumor agent through regioselective mono-N-acylation of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine. (n.d.). MedChemComm (RSC Publishing).
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 7-Methyl-5-Azaindole
Executive Summary
The 7-methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine) scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Structurally analogous to the purine core of ATP, it offers distinct vectors for hydrogen bonding (N1-H donor, N5 acceptor) and hydrophobic interactions (7-Me). However, this scaffold presents a "reactivity paradox": the electron-deficient pyridine ring deactivates the system toward electrophilic substitution, while the basic N5 nitrogen and acidic N1-H proton can poison Palladium (Pd) catalysts, leading to stalled reactions and poor yields.
This guide details optimized protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-couplings. It specifically addresses the steric influence of the 7-methyl group—which crowds the N1 position—and provides a self-validating workflow to ensure reproducibility in drug discovery campaigns.
Strategic Considerations & Mechanism
The 5-Azaindole Challenge
Unlike standard indoles, 5-azaindoles possess a pyridine nitrogen at position 5. In the context of Pd-catalysis, this creates two failure modes:
-
Catalyst Sequestration: The N5 lone pair can displace phosphine ligands on the Pd(II) center, forming inactive Pd-bis(azaindole) complexes.
-
Deprotonation Competition: The N1-H (pKa ~13) is acidic. In the presence of bases required for coupling, the resulting azaindolyl anion becomes a potent ligand, further poisoning the catalyst.
The 7-Methyl Effect
The methyl group at C7 is situated on the benzenoid ring adjacent to the bridgehead carbon (C7a), placing it in varying proximity to the N1-H depending on the specific tautomer and conformation.
-
Steric Impact: The 7-methyl group increases steric bulk near the N1 pocket. While this increases lipophilicity (logP), it can hinder the introduction of bulky protecting groups (e.g., SEM, Tosyl) and alter the binding kinetics of the substrate to the catalyst if the oxidative addition occurs at C6.
-
Electronic Impact: The electron-donating methyl group slightly increases the electron density of the pyridine ring compared to the unsubstituted parent, potentially accelerating oxidative addition at C4 or C6 compared to the des-methyl analog.
Ligand Selection Strategy
To overcome N5-coordination, we utilize biaryl phosphine ligands (Buchwald ligands). These bulky, electron-rich ligands (e.g., XPhos, RuPhos) facilitate oxidative addition and, crucially, prevent the formation of inactive Pd-N(azaindole) species by sterically shielding the metal center.
Figure 1: Decision matrix for catalyst and ligand selection based on reaction type.
Protocol 1: Suzuki-Miyaura Coupling at C4
Target: Installation of aryl/heteroaryl groups at the C4 position (e.g., for hinge-binding motifs). Substrate: 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Materials
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or Pd(dppf)Cl2·DCM (for less hindered boronic acids).
-
Boronic Acid: 1.2 – 1.5 equivalents.
-
Base: K3PO4 (Tribasic potassium phosphate), 0.5 M in water.
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or pressure tube with the 4-chloro-7-methyl-5-azaindole (1.0 equiv), boronic acid (1.3 equiv), and XPhos Pd G3 (2–5 mol%).
-
Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M – 0.2 M).
-
Base Activation: Add aqueous K3PO4 (2.0 – 3.0 equiv). Note: The biphasic system helps solubilize inorganic byproducts while keeping the active catalyst in the organic phase.
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes. Seal the vessel.
-
Reaction: Heat to 100°C for 2–4 hours.
-
Checkpoint: Monitor by LC-MS. The 7-methyl group may cause the product to elute significantly later than the starting material due to increased lipophilicity.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.
-
Scavenging: If Pd residue is high, treat the organic phase with SiliaMetS® Thiol resin for 30 minutes.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Why this works: The XPhos ligand is exceptionally effective at promoting the oxidative addition of electron-rich aryl chlorides (like the deactivated azaindole ring) while its bulk prevents the N5 nitrogen from binding to the Pd center.
Protocol 2: Buchwald-Hartwig Amination
Target: Installation of amine "tails" for solubility/pharmacokinetic tuning. Challenge: Standard bases (Cs2CO3, NaOtBu) often fail with unprotected azaindoles. Solution: Use LiHMDS (Lithium bis(trimethylsilyl)amide). This strong, non-nucleophilic base deprotonates the amine and the indole N-H, but the resulting lithium species aggregates in a way that prevents catalyst poisoning, a phenomenon extensively documented by the Buchwald group.
Materials
-
Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines).
-
Base: LiHMDS (1.0 M in THF).
-
Solvent: THF (anhydrous).
Step-by-Step Methodology
-
Drying: Ensure the 4-chloro-7-methyl-5-azaindole is completely dry (azeotrope with toluene if necessary).
-
Charging: In a glovebox, combine the azaindole (1.0 equiv), Amine (1.2 equiv), and Catalyst (2–5 mol%).
-
Solvent: Add anhydrous THF (0.15 M).
-
Base Addition: Dropwise add LiHMDS (2.2 equiv).
-
Observation: The solution often turns dark or reddish; this is normal for the deprotonated azaindole species.
-
Stoichiometry Note: You need 1 equiv for the N1-H and 1 equiv for the HCl generation (total >2.0 equiv).
-
-
Reaction: Heat at 65°C (mild) to 80°C for 4–12 hours.
-
Stop Point: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and LiHMDS (0.5 equiv).
-
-
Quench: Cool to 0°C. Quench with saturated NH4Cl (aq). Do not use water directly as the violent exotherm can degrade the product.
-
Extraction: Extract with EtOAc/THF (3:1). The product is likely polar.
Figure 2: Optimized workflow for C-N coupling using LiHMDS to mitigate catalyst poisoning.
Troubleshooting & Optimization
The following table summarizes common failure modes for 7-methyl-5-azaindole couplings and their specific remedies.
| Failure Mode | Symptom (LC-MS) | Root Cause | Corrective Action |
| Protodehalogenation | Mass = M - Cl + H | Hydride source in media | Switch solvent to Toluene/Dioxane; Ensure anhydrous conditions; Reduce temp. |
| Homocoupling | Mass = 2M - 2Cl | Oxidative stress | Degas solvent more thoroughly; Remove O2 traces. |
| No Reaction (Start) | SM unchanged | Catalyst poisoning (N5) | Switch to XPhos or BrettPhos (bulkier ligands); Increase Temp to 110°C. |
| Stalled Reaction | 50% SM, 50% Prod | Catalyst death | Add fresh catalyst batch (1-2 mol%) after 4 hours. |
| N-Arylation | Mass = M + Ar (on N) | Competition at N1 | Use LiHMDS (Buchwald) or protect N1 with SEM/Boc (Suzuki). |
References
-
Regioselective Synthesis of 5-Azaindoles: Whelligan, D. K., et al. "An Efficient Protecting-Group-Free Route to Aza- and Diazaindoles." Journal of Organic Chemistry, 2010 , 75, 11–15.[1] [Link]
-
Buchwald-Hartwig Amination of Azaindoles: Biscoe, M. R., Fors, B. P., & Buchwald, S. L. "A New Class of Palladium Precatalysts That Enable the Efficient Formation of C–N and C–C Bonds." Journal of the American Chemical Society, 2008 , 130, 6686–6687. [Link]
-
General Azaindole Functionalization Reviews: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016 , 59, 10341–10358. [Link]
-
Catalyst Poisoning Mechanisms in Heterocycles: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007 , 72, 5104–5112. [Link]
-
Vertex Regioselectivity Study (Analogous 7-azaindole chemistry): Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[2] Organic Process Research & Development, 2017 , 21, 631–636. [Link]
Sources
Application Note: Preparation of 7-Methyl-5-Azaindole Kinase Inhibitors
The following Application Note and Protocol Guide details the preparation of 7-methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine) and its subsequent conversion into kinase inhibitors. This guide is designed for medicinal chemists and process scientists, prioritizing robust, scalable synthetic routes and mechanistic clarity.
Executive Summary & Rationale
The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere to the indole and 7-azaindole (pyrrolo[2,3-b]pyridine) cores found in drugs like Vemurafenib.
While 7-azaindoles are more common, 5-azaindoles offer distinct advantages:
-
Solubility: The positioning of the pyridine nitrogen (N5) alters the dipole moment and H-bond acceptor vectors, often improving aqueous solubility compared to the 7-isomer.
-
Metabolic Stability: The 7-methyl substitution on the 5-azaindole core (C7 position) blocks a metabolically vulnerable site on the pyridine ring and can induce a twisted conformation in biaryl systems, improving selectivity (atropisomerism).
-
Hinge Binding: The N1-H donor and N5 acceptor motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.
This guide outlines the De Novo Synthesis of the 7-methyl-5-azaindole core and its Functionalization to generate potent kinase inhibitors.
Retrosynthetic Analysis
To access the 7-methyl-5-azaindole core efficiently, we employ a Sonogashira Cyclization strategy starting from commercially available pyridines. This route is superior to the classical Bartoli or Leimgruber-Batcho syntheses for this specific isomer due to higher regiocontrol and milder conditions.
Pathway Logic
-
Core Construction: The pyrrole ring is fused onto a pyridine precursor. We utilize 3-methyl-4-aminopyridine (4-amino-3-picoline). Iodination is directed to the C5 position (ortho to the directing amino group), followed by Sonogashira coupling and cyclization.
-
Regiochemistry: The methyl group at C3 of the starting pyridine becomes the C7-methyl group in the final 5-azaindole fused system.
-
Inhibitor Functionalization: The C3 position of the azaindole is activated via halogenation for Suzuki-Miyaura coupling, allowing attachment of the "tail" moiety that extends into the kinase solvent-front or back-pocket.
Figure 1: Retrosynthetic strategy for accessing 7-methyl-5-azaindole kinase inhibitors.
Protocol A: Synthesis of the 7-Methyl-5-Azaindole Core
Objective: Preparation of 7-methyl-1H-pyrrolo[3,2-c]pyridine on a multi-gram scale.
Materials
-
Starting Material: 4-Amino-3-picoline (3-methylpyridin-4-amine) [CAS: 1990-90-5]
-
Reagents: Iodine (
), Periodic acid ( ), Trimethylsilylacetylene (TMSA), , CuI, Triethylamine ( ), Tetrabutylammonium fluoride (TBAF) or KOtBu. -
Solvents: Acetic acid, Sulfuric acid, THF, DMF.
Step 1: Regioselective Iodination
The amino group at C4 directs electrophilic substitution to the ortho position (C5). The methyl group at C3 blocks the other ortho site.
-
Dissolution: Dissolve 4-amino-3-picoline (10.8 g, 100 mmol) in a mixture of acetic acid (60 mL) and water (10 mL). Add conc.
(1.5 mL). -
Iodination: Add
(4.56 g, 20 mmol) and (10.2 g, 40 mmol). Heat the mixture to 80°C for 4 hours.-
Mechanism:[1] Periodic acid oxidizes iodine to a more reactive electrophilic species (
equivalent), ensuring mono-iodination.
-
-
Workup: Pour into ice water containing
(to quench unreacted iodine). Neutralize with NaOH to pH 8-9. -
Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (50% EtOAc/Hexane).
-
Yield Target: 75-85%
-
Product: 4-Amino-3-methyl-5-iodopyridine.
-
Step 2: Sonogashira Coupling & Cyclization (One-Pot or Two-Step)
We employ a robust Pd/Cu catalyzed coupling followed by base-mediated cyclization.
-
Coupling: In a pressure vessel, suspend the iodide (23.4 g, 100 mmol),
(3.5 g, 5 mol%), and CuI (0.95 g, 5 mol%) in dry DMF (200 mL) and (100 mL). -
Addition: Degas with Argon. Add Trimethylsilylacetylene (21 mL, 150 mmol).
-
Reaction: Heat to 60°C for 12 hours. Monitor by LC-MS for the intermediate (TMS-alkyne).
-
Cyclization:
-
Method A (In-situ): Add KOtBu (2 equiv) directly to the reaction mixture and heat to 80°C for 4 hours.
-
Method B (Stepwise): Isolate the TMS-alkyne intermediate, redissolve in NMP, and treat with KOtBu (2.5 equiv) at 80°C. Method B is recommended for higher purity.
-
-
Workup: Dilute with water. Extract with EtOAc.[2][3] The product is moderately polar.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Yield Target: 60-70%
-
Product: 7-Methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine).[3]
-
Protocol B: Functionalization to Kinase Inhibitors
Most kinase inhibitors require an aryl or heteroaryl group at the C3 position to access the hydrophobic pocket adjacent to the hinge.
Step 1: C3-Selective Halogenation
Electrophilic aromatic substitution on 5-azaindoles preferentially occurs at C3 (pyrrole ring), similar to indoles.
-
Reagent: N-Iodosuccinimide (NIS) or Bromine (
). -
Procedure: Dissolve 7-methyl-5-azaindole (1 equiv) in DMF or Acetonitrile.
-
Addition: Add NIS (1.05 equiv) portion-wise at 0°C .
-
Reaction: Stir at room temperature for 1-2 hours.
-
Note: The 7-methyl group does not sterically hinder C3 iodination significantly.
-
-
Workup: Pour into water. The product often precipitates. Filter and wash with water.
-
Product: 3-Iodo-7-methyl-5-azaindole.
-
Step 2: Suzuki-Miyaura Cross-Coupling
This step installs the specific "tail" of the inhibitor.
-
Reagents: 3-Iodo-7-methyl-5-azaindole, Aryl Boronic Acid/Ester (
), or /XPhos. -
Base:
(2M aqueous) or . -
Solvent: Dioxane/Water (4:1).
-
Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 4-6 hours.
-
Protection (Optional): If the N1-H interferes with the catalyst, protect with SEM or Tosyl group prior to coupling (NaH, SEM-Cl). Deprotect with TBAF/TFA after coupling.
Experimental Data Summary
| Reaction Step | Reagents | Key Conditions | Typical Yield | Critical Quality Attribute (CQA) |
| Iodination | 80°C, AcOH | 82% | Regioselectivity (C5 vs C2) | |
| Sonogashira | TMS-Acetylene, Pd/Cu | 60°C, DMF | 90% | Complete conversion of Iodide |
| Cyclization | KOtBu | 80°C, NMP | 75% | Formation of indole N-H |
| C3-Iodination | NIS | 0°C -> RT, DMF | 88% | Mono-iodination (avoid di-iodo) |
| Suzuki Coupling | 110°C, Dioxane | 65-80% | Removal of Pd residuals |
Pathway Visualization
The following diagram illustrates the complete synthetic workflow from the pyridine precursor to the final kinase inhibitor.
Figure 2: Step-by-step synthetic workflow for 7-methyl-5-azaindole kinase inhibitors.
Expert Tips & Troubleshooting
-
Regioselectivity Check: During the iodination of 4-amino-3-picoline, confirm regiochemistry by NMR. The C2 proton (adjacent to N) will appear as a singlet around 8.0 ppm, while the C6 proton (adjacent to N and I) will be shifted. In the desired 5-iodo product, you should see singlets for C2-H and C6-H.
-
Cyclization Failure: If the Sonogashira proceeds but cyclization fails (yielding the alkyne amine), ensure strictly anhydrous conditions for the base step (KOtBu) and use a polar aprotic solvent like NMP or DMF.
-
Catalyst Poisoning: The free amine and pyridine nitrogen can coordinate to Palladium. Using a slightly higher catalyst loading (5 mol%) or a bidentate ligand (dppf, XPhos) is recommended for the Suzuki coupling.
-
Alternative C4 Functionalization: If your inhibitor design requires substitution at C4 (the position adjacent to the bridgehead nitrogen), you must oxidize the 7-methyl-5-azaindole to the N-oxide (using mCPBA) and then treat with
to yield 4-chloro-7-methyl-5-azaindole . This allows for reactions with amines at C4.
References
-
Synthesis of 5-azaindoles via Sonogashira/Cyclization
-
Kinase Inhibitor Design with Azaindoles
-
General Azaindole Synthesis (Bartoli/Leimgruber-Batcho Context)
- Title: Azaindole synthesis - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Commercial Availability & Properties
-
Title: 7-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-40-1 derivatives).[11]
- Source: ChemicalBook / BenchChem.
-
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-bromo-1H-pyrrolo[3,2-c]pyridine | 23612-36-4 [chemicalbook.com]
- 4. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. GIHI CHEMICALS CO.,LIMITED Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
Application Note: Microwave-Assisted Synthesis of Pyrrolo[3,2-c]pyridine Analogs
Abstract
The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) is a privileged pharmacophore in drug discovery, serving as a bioisostere for indole and exhibiting potent activity against kinases such as FMS and CSF-1R. However, the electron-deficient nature of the pyridine ring renders traditional thermal synthesis (e.g., Fischer indole) sluggish and low-yielding. This Application Note details two optimized microwave-assisted protocols: (A) A robust Sonogashira coupling/cyclization sequence for generating diverse libraries, and (B) An accelerated Fischer Indole synthesis for ketone-derived analogs. These protocols leverage the specific heating effects of microwave irradiation to overcome the high activation energy barriers typical of azaindole formation.
Introduction & Rationale
The Synthetic Challenge
Pyrrolo[3,2-c]pyridines are structurally distinct from the more common 7-azaindoles. The nitrogen atom at the 5-position (relative to the fused system) significantly withdraws electron density from the ring system.
-
Thermal Limitations: In conventional heating, this electron deficiency deactivates the ring toward the electrophilic attacks required in cyclization steps, often necessitating harsh conditions (>200°C, polyphosphoric acid) that degrade sensitive functional groups.
-
Microwave Solution: Microwave (MW) irradiation provides rapid, volumetric heating. For these specific reactions, MW irradiation allows for "superheating" of solvents (e.g., reaching 180°C in EtOH) and accelerates the rate-determining steps—specifically the [3,3]-sigmatropic rearrangement in the Fischer synthesis and the 5-endo-dig cyclization in the Sonogashira route.
Biological Relevance
This scaffold is critical in oncology and immunology. For instance, derivatives have shown high selectivity for FMS kinase (Colony Stimulating Factor-1 Receptor), a target for cancer metastasis and rheumatoid arthritis [1].
Method A: The "Gold Standard" Sonogashira/Cyclization Protocol
Best for: Creating diverse libraries with varying substituents at the C-2 and C-3 positions.
Mechanism
This route utilizes a 4-amino-3-iodopyridine precursor. A Sonogashira coupling installs an alkyne, followed by a base-mediated 5-endo-dig cyclization. The microwave effect is most pronounced in the cyclization step, reducing reaction time from 24 hours (thermal) to <20 minutes.
Experimental Workflow Diagram
Figure 1: Two-step microwave synthesis via Sonogashira coupling and base-mediated cyclization.
Detailed Protocol
Step 1: Microwave-Assisted Sonogashira Coupling
-
Vessel Preparation: use a 10 mL microwave-transparent vial (borosilicate or quartz).
-
Reagent Loading:
-
4-amino-3-iodopyridine (1.0 equiv, 1.0 mmol)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.10 equiv)
-
-
Solvent System: Add 3 mL of anhydrous DMF and 1 mL of Triethylamine (TEA). Note: Degas solvents with N₂ for 5 mins prior to addition to prevent homocoupling of the alkyne.
-
Microwave Parameters:
-
Temp: 80°C
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate. Use the crude intermediate directly for Step 2 if purity is >90% by LCMS.
Step 2: Cyclization (The Critical MW Step)
-
Reagent Loading: Dissolve the crude intermediate from Step 1 in NMP (N-Methyl-2-pyrrolidone).
-
Base Addition: Add Potassium tert-butoxide (KOtBu) (2.0 equiv).
-
Microwave Parameters:
-
Temp: 160°C (Ramp time: 2 min)
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Method B: Microwave-Accelerated Fischer Indole Synthesis
Best for: Rapid access to 2,3-disubstituted analogs from ketones; ideal for "hit-to-lead" expansion.
Mechanism
The reaction between 4-pyridylhydrazine and a ketone forms a hydrazone. Acid catalysis triggers the [3,3]-sigmatropic rearrangement. The electron-poor pyridine ring makes the hydrazine N-N bond cleavage difficult thermally. Microwave irradiation at 160-180°C provides the necessary energy to overcome this barrier efficiently [2].
Experimental Workflow Diagram
Figure 2: One-pot microwave Fischer Indole synthesis mechanism.
Detailed Protocol
-
Reagent Loading:
-
4-pyridylhydrazine hydrochloride (1.0 mmol)
-
Ketone (e.g., acetophenone for 2-phenyl analog) (1.2 equiv)
-
-
Solvent & Catalyst:
-
Solvent: Glacial Acetic Acid (3 mL) OR 4% H₂SO₄ in Ethanol (3 mL).
-
Note: Acetic acid acts as both solvent and catalyst and absorbs MW energy efficiently (high loss tangent).
-
-
Microwave Parameters:
-
Mode: Standard Control
-
Temp: 180°C
-
Ramp: 5 minutes (Important to prevent bumping due to gas evolution)
-
Hold Time: 10 - 20 minutes
-
Pressure Limit: 300 psi
-
-
Workup:
-
Cool to RT.
-
Basify with sat. NaHCO₃ (Caution: CO₂ evolution).
-
Extract with EtOAc.
-
Purify via reverse-phase HPLC if the crude is complex (common in Fischer synthesis).
-
Comparative Data & Troubleshooting
Yield Comparison: Thermal vs. Microwave
| Method | Substrate | Thermal Conditions | Thermal Yield | MW Conditions | MW Yield |
| Sonogashira | Phenylacetylene | 80°C, 12h | 65% | 80°C, 10 min | 88% |
| Cyclization | 5-endo-dig | 80°C, 24h (KOtBu) | 40% | 160°C, 15 min | 92% |
| Fischer | Acetophenone | Reflux, 48h | <20% | 180°C, 15 min | 75% |
Troubleshooting Guide
-
Problem: Low yield in Sonogashira step.
-
Solution: Ensure the Pd catalyst is fresh. 4-amino-pyridines can coordinate Pd; consider increasing catalyst load to 10 mol% or using a bidentate ligand like dppf.
-
-
Problem: "Charring" or high pressure in Fischer synthesis.
-
Solution: The elimination of ammonia generates pressure. Use a vessel with a high pressure rating (300 psi+). Reduce the ramp speed to allow controlled gas release.
-
-
Problem: Regioisomers in Fischer synthesis.
-
Solution: Use symmetrical ketones where possible. For unsymmetrical ketones, the regioselectivity is driven by the stability of the en-hydrazine intermediate; MW does not change the intrinsic regiochemistry but drives the reaction to completion.
-
References
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Patil, S. A., et al. (2011).[1] Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2018). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
Application Note: Scalable Synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine
Topic: Scale-up synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine intermediates Content Type: Detailed Application Note and Protocol
Executive Summary
This guide details the process chemistry and scale-up protocol for 7-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 7-methyl-5-azaindole ). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, MPS1, and BRAF inhibitors) due to its ability to mimic the purine core while offering distinct solubility and metabolic profiles.
The synthesis addresses the specific regiochemical challenge of installing a methyl group at the C7 position of the 5-azaindole core. Unlike standard 5-azaindoles derived from 4-amino-3-iodopyridines (Sonogashira route) or 3-nitro-4-picolines, the 7-methyl variant requires a symmetric 3,5-dimethyl-4-nitropyridine precursor to ensure the correct substitution pattern after cyclization.
Retrosynthetic Analysis & Strategy
The most scalable route utilizes the Leimgruber-Batcho indole synthesis adapted for pyridine systems. This approach avoids expensive palladium catalysts and unstable hydrazine intermediates associated with Fischer indole synthesis.
Strategic Logic:
-
Regiocontrol: Starting from 3,5-lutidine (3,5-dimethylpyridine) ensures that after nitration at the C4 position, the molecule possesses C2 symmetry. Cyclization at either methyl group yields the identical 7-methyl-5-azaindole product.
-
Activation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (nitration) difficult. Conversion to the Pyridine-N-oxide activates the C4 position for nitration and subsequently facilitates the condensation of the methyl group with DMF-DMA.
-
Safety: The route minimizes the handling of potentially explosive diazonium salts, though it requires strict thermal control during the nitration of the N-oxide.
Caption: Retrosynthetic disassembly of 7-methyl-5-azaindole to commercially available 3,5-lutidine.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylpyridine-1-oxide
Objective: Activate the pyridine ring for C4 nitration.
-
Reagents: 3,5-Lutidine (1.0 eq), Urea Hydrogen Peroxide (UHP) (2.5 eq), Trifluoroacetic anhydride (TFAA) (2.5 eq), DCM (Solvent).
-
Scale: Protocol normalized to 100 g input of 3,5-lutidine.
Procedure:
-
Charge 3,5-lutidine (100 g, 0.93 mol) and UHP (219 g, 2.33 mol) into a reactor with DCM (1.0 L).
-
Cool the suspension to 0 °C.
-
Critical Step: Add TFAA (489 g, 2.33 mol) dropwise over 2 hours. Exotherm Warning: Maintain internal temperature < 10 °C.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Quench: Cool to 0 °C and carefully quench with aq. NaHSO₃ (saturated) to destroy excess peroxide. Test with starch-iodide paper.
-
Neutralize with solid Na₂CO₃ to pH 8.
-
Extract with DCM (3 x 500 mL). Dry organics over Na₂SO₄ and concentrate.
-
Purification: The crude N-oxide is typically pure enough (>95%) for the next step.
-
Yield Expectation: 90-95% (Off-white solid).
-
Step 2: Nitration to 3,5-Dimethyl-4-nitropyridine-1-oxide
Objective: Install the nitrogen source for the pyrrole ring. Safety Note: This reaction involves nitration of an N-oxide, which can be energetic. Perform DSC (Differential Scanning Calorimetry) on the reaction mixture before scaling >100 g.
-
Reagents: 3,5-Dimethylpyridine-1-oxide (from Step 1), H₂SO₄ (conc.), HNO₃ (fuming, 90%).
Procedure:
-
Dissolve the N-oxide (100 g) in conc. H₂SO₄ (300 mL) in a reactor with efficient cooling. Cool to 0–5 °C.
-
Add fuming HNO₃ (150 mL) dropwise over 3 hours. Control exotherm strictly < 10 °C.
-
Heat the mixture to 90 °C for 4 hours.
-
Workup: Pour the reaction mixture onto ice (2 kg).
-
Neutralize with conc. NH₄OH or NaOH (50% w/w) to pH 8. Caution: Massive exotherm during neutralization.
-
Extract with CHCl₃/Isopropanol (3:1 ratio) or DCM.
-
Concentrate to yield the yellow nitro-N-oxide solid.
-
Yield Expectation: 60-70%.
-
IPC (In-Process Control): 1H NMR should show loss of the C4 proton (para to N).
-
Step 3: Leimgruber-Batcho Enamine Formation
Objective: Form the enamine precursor using the acidity of the C-methyl groups.
-
Reagents: 3,5-Dimethyl-4-nitropyridine-1-oxide (50 g), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 eq), DMF (Solvent).
Procedure:
-
Dissolve the nitro intermediate (50 g) in anhydrous DMF (250 mL).
-
Add DMF-DMA (105 g).
-
Heat to 110 °C for 12–16 hours. The solution will turn dark red/purple (characteristic of enamines).
-
Note: Only one methyl group reacts due to steric crowding after the first enamine forms.
-
-
Concentrate under high vacuum to remove DMF and excess DMF-DMA.
-
Purification: Triturate the residue with cold ether or MeOH to obtain the dark red solid enamine.
-
Yield Expectation: 80-85%.
-
Step 4: Reductive Cyclization to 7-Methyl-5-azaindole
Objective: Reduce the nitro group and N-oxide simultaneously, followed by cyclization. Iron/Acetic acid is preferred for scale-up over catalytic hydrogenation due to catalyst poisoning risks from the pyridine N-oxide.
-
Reagents: Enamine intermediate (from Step 3), Iron powder (5.0 eq), Acetic Acid (AcOH), Ethanol.
Procedure:
-
Suspend the enamine (40 g) in EtOH (200 mL) and AcOH (200 mL).
-
Add Iron powder (325 mesh, activated) in portions at RT.
-
Heat to reflux (80–90 °C) for 4 hours.
-
Reaction: The nitro group reduces to an amine, which attacks the enamine double bond. The N-oxide is deoxygenated under these conditions.
-
-
Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot EtOH.
-
Concentrate the filtrate. Dilute with water and basify with NaHCO₃ to pH 9.
-
Extract with EtOAc.
-
Purification: Recrystallize from Toluene/Heptane or purify via silica gel chromatography (EtOAc/Hexane gradient).
-
Final Product: 7-Methyl-1H-pyrrolo[3,2-c]pyridine.[3]
-
Yield Expectation: 50-60%.
-
Process Workflow & Data Visualization
Process Flow Diagram
Caption: Operational workflow for the synthesis of 7-methyl-5-azaindole.
Quantitative Data Summary
| Parameter | Step 1 (N-Oxidation) | Step 2 (Nitration) | Step 3 (Enamine) | Step 4 (Cyclization) |
| Reagent | UHP / TFAA | HNO₃ / H₂SO₄ | DMF-DMA | Fe / AcOH |
| Temp (°C) | 0 -> 25 | 0 -> 90 | 110 | 90 |
| Time (h) | 12 | 4 | 16 | 4 |
| Yield (%) | 90-95 | 60-70 | 80-85 | 50-60 |
| Key Hazard | Peroxide accumulation | Thermal Runaway | Volatiles | Pyrophoric Fe waste |
Expertise & Troubleshooting (The "Why")
-
Why 3,5-Lutidine? Using 2,4-dimethyl-5-nitropyridine (a common alternative) would result in 6-azaindole (pyrrolo[2,3-c]pyridine) due to the specific carbon spacing between the nitro group and the pyridine nitrogen. Only the symmetric 3,5-dimethyl-4-nitropyridine precursor yields the 5-azaindole core with a methyl at position 7.
-
N-Oxide Management: The N-oxide is retained through Step 3 because the electron-withdrawing nature of the N-oxide (at the 4-position) actually enhances the acidity of the methyl protons, facilitating the reaction with DMF-DMA. Removing the N-oxide before cyclization often leads to lower yields in the enamine formation step.
-
Iron vs. Hydrogenation: While catalytic hydrogenation (H₂/Pd-C) is cleaner, pyridine N-oxides and sulfur traces (from H₂SO₄ workup) can poison Pd catalysts. The Iron/AcOH method is robust, cheap, and accomplishes both nitro reduction and N-oxide deoxygenation in one pot, making it superior for kilogram-scale batches.
References
-
Preparation of 1H-pyrrolo[3,2-c]pyridine derivatives (General 5-azaindole synthesis) Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: "synthesis of 1H-pyrrolo[3,2-c]pyridine")
-
Scalable synthesis of 7-methyl-4-azaindole (Analogous chemistry) Source: Enamine / ResearchGate URL:[Link]
-
Process Chemistry of Azaindoles (Leimgruber-Batcho adaption) Source: Organic Process Research & Development (ACS) URL:[Link]
-
Safety Data for 5-Azaindole Derivatives Source: PubChem URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 7-methyl-1H-pyrrolo[3,2-c]pyridine
Ticket Subject: Improving solubility of 7-methyl-1H-pyrrolo[3,2-c]pyridine in organic solvents Case ID: AZ-SOL-007 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Brick Dust" Challenge
You are likely experiencing poor solubility with 7-methyl-1H-pyrrolo[3,2-c]pyridine (a 7-methyl-5-azaindole derivative) due to a phenomenon known in heterocyclic chemistry as "brick dust" character.
Unlike simple indoles, azaindoles possess a dual nature:
-
H-Bond Donor: The pyrrole N-H (N1).
-
H-Bond Acceptor: The pyridine Nitrogen (N5).
The Root Cause: In non-polar or moderately polar solvents (DCM, Toluene, Ether), these molecules form tight, intermolecular hydrogen-bonded dimers or polymeric networks (Lattice Energy > Solvation Energy). To dissolve this compound, you must energetically disrupt these intermolecular bonds.
Solubility Decision Matrix
Use this workflow to select the correct solvent system based on your downstream application.
Figure 1: Decision tree for solvent selection based on experimental intent. Green nodes indicate high-probability success.
Solvent Compatibility Data
The following data summarizes the expected solubility behavior of 7-methyl-5-azaindole based on scaffold properties.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Primary Choice. Breaks lattice energy via strong dipole interactions. Hard to remove (high BP). |
| Protic | Methanol, Ethanol, TFE | Good | Forms H-bonds with the pyridine nitrogen, disrupting self-aggregation. |
| Chlorinated | DCM, Chloroform, DCE | Poor to Moderate | Often requires heating or co-solvents (e.g., MeOH) to break dimers. |
| Ethers | THF, 1,4-Dioxane, 2-MeTHF | Moderate | Good for reactions if heated to reflux. Poor at RT. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | "Oiling out" or precipitation is guaranteed. Use as anti-solvents only. |
| Acids | TFA, Acetic Acid, HCl | Excellent | Protonation of the pyridine N eliminates the H-bond acceptor capability. |
Advanced Troubleshooting Protocols
Protocol A: The "Acid-Spike" Technique (NMR & LCMS)
Issue: Compound is insoluble in CDCl₃ or MeOD for analysis.
Mechanism: Protonating the pyridine nitrogen (
-
Standard: Attempt dissolution in DMSO-d6 . This is the gold standard for azaindoles.
-
Alternative: If DMSO is unsuitable, suspend 5 mg of compound in 0.6 mL CDCl₃ .
-
Action: Add 1–2 drops of TFA-d (Trifluoroacetic acid-d) or standard TFA.
-
Result: The suspension should clarify immediately as the salt forms.
-
Note: This shifts chemical shifts (
) downfield.
-
Protocol B: Transient Solubilization for Reactions
Issue: Reagents are insoluble in the required reaction solvent (e.g., DCM or Toluene).
Step-by-Step:
-
Dissolve First: Dissolve the 7-methyl-5-azaindole in a minimum volume of THF or DCM.
-
Add Protection (In-situ): Add 1.1 equivalents of Boc₂O (Di-tert-butyl dicarbonate) and 0.1 eq DMAP.
-
Reaction: The
-Boc protected species removes the H-bond donor (NH). The lipophilic Boc group drastically increases solubility in non-polar organic solvents (Hexanes/EtOAc). -
Execute Main Reaction: Perform your desired transformation on the now-soluble core.
-
Deprotection: Remove Boc group with TFA/DCM or HCl/Dioxane at the end.
Protocol C: Purification (Avoiding the "Crash Out")
Issue: Compound precipitates uncontrollably during column chromatography.
The "DCM/MeOH/NH₃" System: Do not use pure DCM/MeOH. The acidity of silica gel can protonate the pyridine ring, causing the compound to stick (tailing).
-
Eluent Preparation: Prepare a stock solution of DCM : MeOH : NH₄OH (90 : 9 : 1) .
-
Gradient: Run the column starting with 100% DCM and slowly gradient to 10-20% of the ammoniated methanol mixture.
-
Why: The ammonia keeps the pyridine nitrogen deprotonated (free base), preventing interaction with acidic silanols on the silica.
Mechanistic Insight: Why is this happening?
Understanding the intermolecular forces allows you to predict behavior.
Figure 2: The dimerization mechanism (Left) vs. successful solvation (Right). The red dashed lines represent the strong intermolecular forces that must be overcome.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone? A: Acetone is generally poor for azaindoles. While polar, it does not effectively disrupt the H-bond network as well as alcohols or DMSO. If you must use acetone, mix it with 10% Methanol.
Q: My compound oiled out during recrystallization. How do I fix it? A: "Oiling out" is common when the melting point is depressed by impurities.
-
Re-dissolve in boiling Ethanol (or Isopropanol).
-
Add a trace amount of DMSO (1-2%) to ensure full dissolution.
-
Cool very slowly to room temperature.
-
If oil persists, scratch the glass surface or add a seed crystal.[1]
Q: Is the methyl group at position 7 aiding or hindering solubility?
A: The methyl group adds lipophilicity (
References
-
BenchChem. (2025).[1][2] Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). 5-Azaindole | C7H6N2 | CID 9220 - PubChem.[3] Retrieved from
-
MDPI. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23). Retrieved from
-
Wipf, P. (2007).[4] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Retrieved from
-
Subota, A.I., et al. (2015). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Retrieved from
Sources
Technical Support Center: Regioselectivity in 7-Methyl-1H-pyrrolo[3,2-c]pyridine Reactions
Welcome to the technical support center for synthetic methodologies involving the 7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold, a key heterocyclic motif in medicinal chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the critical challenge of controlling N1 versus C3 functionalization.
Introduction: The N1 vs. C3 Selectivity Challenge
The 7-methyl-1H-pyrrolo[3,2-c]pyridine core, also known as 7-methyl-5-azaindole, possesses two primary nucleophilic sites: the pyrrole nitrogen (N1) and the electron-rich C3 position of the pyrrole ring. This dual reactivity often leads to mixtures of N1- and C3-substituted products during electrophilic reactions, complicating synthesis and purification. Achieving high regioselectivity is paramount for efficient drug development and is dependent on a nuanced understanding of the interplay between substrate electronics, reagent choice, and reaction conditions. This guide is designed to provide the mechanistic rationale and practical solutions for directing reactions to your desired position.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of N1- and C3-substituted products during alkylation?
This is the most common issue researchers face. The outcome of an alkylation reaction is a classic example of kinetic versus thermodynamic control, governed by the "Hard and Soft Acids and Bases" (HSAB) principle.
-
The N1 Position: The pyrrole nitrogen anion, formed upon deprotonation with a base, is a "hard" nucleophile. The charge is localized and has high electronegativity. It reacts preferentially with "hard" electrophiles, such as alkyl sulfates or under conditions that favor ionic interactions.
-
The C3 Position: The C3 carbon is part of the aromatic π-system and is considered a "soft" nucleophile. It reacts favorably with "soft" electrophiles. Direct C3 alkylation is less common without N-protection but can occur, especially with reactive electrophiles under neutral or acidic conditions.
The formation of a product mixture indicates that the reaction conditions are not sufficiently biased to favor one pathway exclusively. Factors like the choice of base, solvent, counter-ion, and temperature all play a critical role. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF will cleanly generate the N1-anion, favoring N1-alkylation.
FAQ 2: How can I ensure my reaction proceeds selectively at the N1 position?
To favor N1-alkylation, you must create conditions that promote the formation and reaction of the N1-anion. This is typically achieved under base-catalyzed, anhydrous conditions.
Key Strategic Points:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the N-H bond without competing side reactions. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are excellent choices.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents solvate the cation of the base (e.g., Na+), leaving a highly reactive "naked" N1-anion that readily attacks the electrophile.
-
Temperature: Running the deprotonation step at a low temperature (e.g., 0 °C) before adding the electrophile can improve selectivity by minimizing side reactions. The subsequent alkylation can then be gently warmed to room temperature.
-
Counter-ion Effects: The nature of the counter-ion can influence reactivity. For example, the lithium cation from LiN(SiMe3)2 can sometimes coordinate in a way that influences selectivity differently than the potassium cation from KN(SiMe3)2.[1]
See Protocol 1 for a detailed experimental procedure for selective N1-alkylation.
FAQ 3: My goal is C3 functionalization. What is the most reliable strategy?
Direct electrophilic substitution at C3 on an unprotected 7-methyl-1H-pyrrolo[3,2-c]pyridine is challenging and often gives poor selectivity. The most robust and widely adopted strategy is a two-step process:
-
Protect the N1 Position: First, install a protecting group on the N1 nitrogen. This blocks its nucleophilicity and directs subsequent reactions to the C3 position.
-
Perform C3 Electrophilic Substitution: With the N1 position blocked, the pyrrole ring is activated for electrophilic attack, with the C3 position being the most electronically favored site.
Common N-protecting groups like benzenesulfonyl (Bs), tosyl (Ts), or (2-(trimethylsilyl)ethoxy)methyl (SEM) are effective.[2][3] The choice of protecting group is critical; it must be stable to the C3-functionalization conditions and easily removable afterward. For instance, sulfonyl groups are often used as they are robust and can be removed under basic conditions.[4]
See Protocol 2 for a reliable N-protection and subsequent C3-acylation workflow.
FAQ 4: I am attempting a Friedel-Crafts acylation at C3, but I'm seeing low yields and decomposition. What's going wrong?
This is a known challenge. The 7-azaindole scaffold is sensitive to the strong Lewis acids (e.g., AlCl₃) typically used in Friedel-Crafts reactions.[2] Several issues can arise:
-
Lewis Acid Complexation: The pyridine nitrogen (N7) is basic and will readily coordinate with the Lewis acid. This deactivates the entire ring system towards electrophilic substitution.
-
Substrate Degradation: The combination of a strong Lewis acid and an electron-rich pyrrole system can lead to polymerization or decomposition, especially at elevated temperatures.
Solutions and Alternatives:
-
N1-Protection: Protecting the N1 position is essential. An electron-withdrawing protecting group like tosyl can somewhat moderate the ring's reactivity and prevent N1-acylation.[3]
-
Milder Conditions: Use milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or switch to alternative acylation methods that do not require strong Lewis acids.
-
Vilsmeier-Haack Reaction: For formylation (introduction of a -CHO group) at C3, the Vilsmeier-Haack reaction (using POCl₃/DMF) is a highly effective and milder alternative to Friedel-Crafts.
-
Acylation with Acid Chlorides/Anhydrides: On an N-protected substrate, direct acylation using an acid chloride or anhydride with a milder activator can sometimes proceed without a strong Lewis acid, particularly if the ring is sufficiently activated.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Mixture of N1 and C3 alkylated products | 1. Weak base or incomplete deprotonation. 2. Protic solvent (e.g., ethanol) allowing for proton exchange. 3. Reaction conditions favor both kinetic (N1) and thermodynamic pathways. | 1. Switch to a stronger base (NaH, KOtBu). 2. Use an anhydrous, polar aprotic solvent (DMF, THF). 3. Perform deprotonation at 0 °C, then add the electrophile. |
| No reaction or low yield during N1-alkylation | 1. Poor quality or insufficient amount of base. 2. Inactive alkylating agent (e.g., alkyl chloride). 3. Steric hindrance from a bulky alkyl halide. | 1. Use fresh, high-purity NaH. 2. Switch to a more reactive electrophile (alkyl iodide or bromide). 3. Increase reaction temperature or use a more forcing solvent system. |
| Low yield during C3-acylation (after N-protection) | 1. Strong Lewis acid (AlCl₃) is deactivating the ring via N7 coordination. 2. Substrate decomposition under harsh conditions. 3. Insufficiently activated acylating agent. | 1. Use a milder Lewis acid (ZnCl₂, BF₃·OEt₂). 2. Consider alternative methods like the Vilsmeier-Haack reaction for formylation. 3. Ensure the N-protecting group is stable under the reaction conditions. |
| Difficulty removing N-sulfonyl protecting group | 1. Steric hindrance around the sulfonyl group. 2. Insufficiently strong basic conditions for cleavage. | 1. Use a stronger base (e.g., aqueous NaOH at reflux). 2. Consider alternative deprotection methods if standard hydrolysis fails (e.g., reductive cleavage). |
Key Experimental Protocols
Protocol 1: Selective N1-Alkylation of 7-Methyl-1H-pyrrolo[3,2-c]pyridine
This protocol details a standard procedure for achieving high selectivity for N1-alkylation using sodium hydride and an alkyl halide.
Workflow Diagram:
Caption: Workflow for selective N1-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or homogeneous as the sodium salt forms.
-
Addition of Electrophile: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol 2: N1-Protection and Subsequent C3-Acylation
This two-step protocol is the most reliable method for obtaining C3-acylated products. It involves first protecting the N1-position with a tosyl group, followed by a Friedel-Crafts acylation under milder conditions.
Decision Workflow Diagram:
Caption: Decision workflow for C3-acylation via N-protection.
Step-by-Step Methodology:
Part A: N1-Tosylation
-
Preparation: Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool to 0 °C and add NaH (1.2 eq). Stir for 30 minutes at 0 °C.
-
Tosylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench with water, extract with ethyl acetate, and purify by column chromatography to yield N1-tosyl-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Part B: C3-Acylation
-
Preparation: To a solution of the N1-tosylated substrate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add the acyl chloride (e.g., acetyl chloride, 1.5 eq).
-
Lewis Acid Addition: Cool the mixture to 0 °C and add a mild Lewis acid such as zinc chloride (ZnCl₂, 2.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to obtain the C3-acylated, N1-protected product. The tosyl group can then be removed by hydrolysis with aqueous NaOH in methanol if desired.
References
-
ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles | Request PDF. Retrieved from [Link]
-
PubMed. (2020). Selective N7 Alkylation of 7-Azaindazoles. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]
-
ACS Publications. (2016). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature | Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors - PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
University of Milan. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules - AIR Unimi. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
Karl-Franzens-Universität Graz. (n.d.). Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Retrieved from [Link]
-
PubMed. (n.d.). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2021). Scope and selectivity of the pyrrole-to-pyridine ring expansion. Conditions. Retrieved from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]
-
PubMed. (2014). An expedient approach to pyrrolo[3,2-c]quinolines via regioselective formation of the pyrrole nucleus over indoles. Retrieved from [Link]
-
National Institutes of Health. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
-
MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
ResearchGate. (2023). 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
Technical Support Center: Crystallization of 7-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the dedicated technical support center for the crystallization of 7-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this versatile heterocyclic compound. As a 5-azaindole derivative, 7-methyl-1H-pyrrolo[3,2-c]pyridine presents unique crystallization challenges and opportunities compared to its indole analogue. This resource consolidates field-proven insights and foundational principles to empower you to overcome common hurdles in your crystallization experiments.
I. Understanding the Crystallization Landscape of 7-methyl-1H-pyrrolo[3,2-c]pyridine
7-methyl-1H-pyrrolo[3,2-c]pyridine, an isomer of 7-azaindole, possesses a distinct electronic and structural profile that influences its crystallization behavior. The presence of the pyridine nitrogen introduces a hydrogen bond acceptor site, which can significantly impact solvent interactions and crystal packing. Azaindole derivatives, in general, tend to exhibit enhanced solubility in polar solvents compared to their indole counterparts, a critical consideration in solvent selection for crystallization.[1][2]
Key Physicochemical Properties (Predicted & Inferred from Related Structures):
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Melting Point | Data not consistently available in public literature. Empirical determination is recommended. | General knowledge |
| Solubility Profile | Generally more soluble in polar solvents than indole analogs. | [1][2] |
| pKa | Expected to have a basic pKa due to the pyridine nitrogen. | General chemical principles |
II. Troubleshooting Guide: Common Crystallization Challenges & Solutions
This section addresses specific issues you may encounter during the crystallization of 7-methyl-1H-pyrrolo[3,2-c]pyridine, presented in a question-and-answer format.
Q1: My compound fails to crystallize from solution, even after cooling.
Possible Cause & Explanation:
This is a classic case of either insufficient supersaturation or the presence of nucleation inhibitors. For crystallization to occur, the solution must be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at that temperature. Impurities can also interfere with the formation of a stable crystal lattice.
Troubleshooting Workflow:
Sources
Technical Support Center: Metal Impurity Remediation in 5-Azaindole Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Removal of Palladium (Pd) and Copper (Cu) from 5-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives.
The Core Challenge: The "Sticky Substrate" Effect
User Query: Why is standard silica filtration failing to remove Palladium from my 5-azaindole Suzuki coupling product?
Scientist Analysis: The failure of standard methods (Celite/Silica filtration) in this context is due to the specific electronic architecture of the 5-azaindole core. Unlike simple carbocycles, 5-azaindole possesses a pyridine-like nitrogen at position 7 (N7).
This N7 atom is a potent Lewis base (
Visualization: The Chelation Competition
The following diagram illustrates why standard washes fail and how high-affinity scavengers break the coordination complex.
Figure 1: The thermodynamic competition between the 5-azaindole N7 nitrogen and the scavenger for the metal impurity.
Remediation Protocols
Phase 1: Scavenger Selection Strategy
Do not guess. Use the following logic gate to select the correct functionalized silica. 5-azaindoles are sensitive to acidic scavengers (protonation of N7 can lead to salt formation and yield loss), so neutral scavengers are prioritized.
Figure 2: Decision matrix for selecting the optimal scavenger based on metal type and oxidation state.
Phase 2: The Self-Validating Batch Protocol
Objective: Reduce Pd content from >1000 ppm to <10 ppm (ICH Q3D Option 1 limit).
Materials:
-
Crude 5-azaindole mixture (post-workup, dissolved in THF or EtOAc).
-
SiliaMetS® Thiol (for general Pd) or SiliaMetS® DMT (for hindered Pd).
-
0.45 µm PTFE filter.
Step-by-Step Workflow:
-
Stoichiometry Calculation:
-
Standard: Use 4 equivalents of scavenger relative to the residual metal catalyst (not the substrate).
-
Unknown Metal Content: Use 10-20% w/w of scavenger relative to the crude product mass.
-
-
Solvent Compatibility Check: Ensure the 5-azaindole is fully soluble. THF is preferred as it swells polystyrene-based scavengers (if used) and wets silica well. Avoid DMF if possible, as it competes for metal binding.
-
The "Heat & Stir" (Crucial for Azaindoles):
-
Visual Validation (The "Self-Check"):
-
Filtration: Filter through a 0.45 µm pad or Celite.
-
Wash: Wash the cake with clean THF to recover any entrained product.
Comparative Data: Scavenger Performance
The following table summarizes the efficiency of various methods specifically for nitrogen-heterocycle purification.
| Remediation Method | Target Metal | Efficiency (Pd) | Product Recovery | Notes |
| SiliaMetS® Thiol | Pd(0), Pd(II), Ag, Hg | >95% | >95% | Best "all-rounder." Stable in most solvents. |
| SiliaMetS® DMT | Pd (Hindered), Ru | >99% | >98% | Recommended for 5-azaindoles. The trithiocyanuric ligand outcompetes the N7 nitrogen more effectively than simple thiols. |
| Activated Carbon | Non-specific | 50-80% | 70-85% | Not Recommended. High risk of yield loss due to non-specific adsorption of the aromatic azaindole core. |
| Crystallization | N/A | Variable | Variable | Pd often co-crystallizes with 5-azaindoles. Ineffective as a primary removal step.[4] |
| Liquid-Liquid Extraction | Water soluble salts | <20% | >95% | Ineffective for organometallic Pd complexes. |
Troubleshooting & FAQs
Q1: I used Si-Thiol at room temperature, but my Pd levels are still ~200 ppm. What happened? A: This is a kinetic issue. The 5-azaindole-Pd complex is kinetically stable. You must heat the mixture (40-60°C) to overcome the activation energy required for the Pd to dissociate from the N7 nitrogen and bind to the sulfur on the scavenger.
Q2: Can I use acidic scavengers (like SiliaBond Tosic Acid) to protonate the nitrogen and release the metal?
A: Proceed with extreme caution. While protonating N7 (
Q3: The scavenger turned black, but the filtrate is still colored. Is the metal gone? A: Not necessarily. Color is a poor indicator of ppm-level purity.
-
Scenario A: The color is due to conjugated organic impurities (byproducts), not metal.
-
Scenario B: Colloidal Pd nanoparticles are passing through the filter.
-
Fix: If you suspect colloidal Pd (often formed after Suzuki couplings), use a 0.2 µm filter or a scavenger specifically designed for colloids (e.g., SiliaMetS® Cysteine).
Q4: My 5-azaindole has a sulfur moiety elsewhere in the molecule. Will Si-Thiol strip my product? A: Unlikely, but possible. The scavenger is a solid-supported reagent with high local concentration of thiols. However, if your product contains a free thiol or thioether, use SiliaMetS® DMT . The TMT ligand is highly specific for soft metals (Pd, Ru) and less likely to interact with organic sulfides compared to simple alkyl thiols.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[7] Available at: [Link]
-
Removal of Palladium from Organic Reaction Mixtures by Solid-Supported Scavengers. Organic Process Research & Development. (2008).[1] Available at: [Link]
-
Efficient Removal of Palladium from Active Pharmaceutical Ingredients. Biotage Application Notes. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[8][9] Available at: [Link]
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. cphi-online.com [cphi-online.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Strategic 13C NMR Shift Assignment: 7-Methyl-5-Azaindole
The following guide is structured as an advanced technical workflow for the structural validation of 7-methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine) . It synthesizes predictive logic, literature precedents for the 5-azaindole scaffold, and a rigorous 2D-NMR validation protocol.
Content Type: Publish Comparison Guide | Perspective: Senior Application Scientist
Executive Summary: The Regiochemical Challenge
In kinase inhibitor development, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure, often serving as a bioisostere for indole or purine. However, introducing a methyl group at the C7 position creates a specific assignment challenge: distinguishing it from the C4 or C6 isomers, which are common byproducts in cyclization reactions.
This guide compares Predicted/Literature-Derived Shifts against a Self-Validating Experimental Protocol . It moves beyond simple peak listing to demonstrate how to definitively prove the 7-methyl regiochemistry using HMBC correlations, ensuring data integrity for IND filings and patent protection.
Structural Framework & Numbering
Before assignment, we must define the atom numbering, as confusion between "indole numbering" and "azaindole numbering" is the primary source of error.
Scaffold: 1H-pyrrolo[3,2-c]pyridine Numbering Scheme:
-
N1: Pyrrole nitrogen
-
C2/C3: Pyrrole carbons
-
C3a: Bridgehead carbon (between pyrrole and pyridine)
-
C4: Pyridine carbon (ortho to bridgehead)
-
N5: Pyridine nitrogen
-
C6: Pyridine carbon (between N5 and C7)
-
C7: Pyridine carbon (methylated target)[1]
-
C7a: Bridgehead carbon (adjacent to N1)
Comparative Shift Analysis: Predicted vs. Diagnostic Logic
The following table synthesizes data from unsubstituted 5-azaindole literature and methyl-substituent effects (+9 ppm
Table 1: Anticipated 13C NMR Shifts & Assignment Logic (DMSO-d6)
| Position | Type | Predicted Shift ( | Multiplicity (DEPT-135) | Diagnostic Logic & Comparison |
| C2 | CH | 126.0 - 129.0 | + (Up) | Typical indole C2. Shows large |
| C3 | CH | 101.0 - 104.0 | + (Up) | Highly shielded pyrrole carbon. Distinctive high-field signal. |
| C3a | Cq | 125.0 - 128.0 | Invisible | Bridgehead. Differentiated from C7a by HMBC from H2/H3. |
| C4 | CH | 140.0 - 144.0 | + (Up) | Deshielded ( |
| C6 | CH | 140.0 - 143.0 | + (Up) | Deshielded ( |
| C7 | Cq | 115.0 - 120.0 | Invisible | The Target. Base 5-azaindole C7 is ~107 ppm. Methylation adds ~9-12 ppm downfield shift. |
| C7a | Cq | 138.0 - 142.0 | Invisible | Bridgehead. Downfield due to N1 attachment. |
| 7-Me | CH3 | 15.0 - 20.0 | + (Up) | The "Anchor". Its HMBC correlations define the scaffold orientation. |
Note on Solvent Effects: Shifts in
may differ by 1-2 ppm compared to, particularly for C2 and C7a due to hydrogen bonding at N1.
Experimental Protocol: The Self-Validating Workflow
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) , you cannot rely on 1D
Step 1: The "Anchor" Identification (1H NMR)[2]
-
Observation: Locate the methyl singlet (
~2.3-2.5 ppm). -
Observation: Locate the broad singlet for NH (
>11 ppm). -
Observation: Identify H4 and H6. H6 is typically a singlet (isolated between N5 and C7-Me), while H4 is a doublet coupled to H3/H2 or a singlet if resolution is low.
Step 2: Direct Connectivity (HSQC)
-
Action: Run multiplicity-edited HSQC.
-
Result:
-
Correlate Methyl protons to the Methyl Carbon (~18 ppm).
-
Correlate H2, H3, H4, H6 to their respective carbons.
-
Differentiation: C4 and C6 are both deshielded (~140 ppm). HSQC confirms they are protonated. C7 and C7a will not appear in HSQC (quaternary).
-
Step 3: The "King" of Proof (HMBC)
This is the definitive step. You must observe specific long-range couplings (
-
Target Correlation 1 (Methyl
C7): Strong correlation to the quaternary carbon at ~118 ppm. proof of attachment. -
Target Correlation 2 (Methyl
C6): correlation to the deshielded CH at ~142 ppm. proof of regiochemistry. -
Target Correlation 3 (Methyl
C7a): correlation to the quaternary bridgehead at ~140 ppm.
Logic Check:
-
If the Methyl showed correlations to two CH carbons (one shielded, one deshielded), the methyl would be at C6 (coupling to C7 and C5-N... wait, N is silent in HMBC usually).
-
If Methyl is at C7 , it couples to C6 (CH, deshielded) and C7a (Cq, deshielded) .
Visualization of Signaling Pathways (HMBC Logic)
The following diagram illustrates the critical HMBC correlations required to confirm the 7-methyl assignment.
Caption: HMBC Connectivity Map. The Methyl protons (Red) provide a 'lighthouse' effect, illuminating the neighboring C7 (Blue), C6 (Green), and C7a (Yellow) carbons via 2- and 3-bond couplings, definitively ruling out isomeric structures.
References
-
Mota, D. R., et al. (2023). "Recent Developments in the Synthesis of 4-, 5-, 6- and 7-Azaindoles." Advances in Heterocyclic Chemistry, Vol 140. Link
-
Estévez-Braun, A., et al. (2024).[3] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
- Popowycz, F., et al. (2010). "Synthesis of 5-substituted 7-azaindoles." Tetrahedron.
-
ChemicalBook. (2024). "7-Azaindole 13C NMR Spectrum Data." Link (Used as baseline for scaffold comparisons).
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Pyrrolo[3,2-c]pyridines
Executive Summary
Pyrrolo[3,2-c]pyridine (5-azaindole) is a critical bioisostere of indole, widely employed in kinase inhibitors (e.g., Vemurafenib analogs) to improve solubility and metabolic stability. However, distinguishing this scaffold from its structural isomers—particularly pyrrolo[2,3-b]pyridine (7-azaindole)—is a persistent analytical challenge. Both isomers share an identical molecular formula (
This guide details the specific MS/MS fragmentation fingerprints required to unambiguously identify the [3,2-c] isomer. By leveraging differences in pyridine-ring stability and proton affinity sites, researchers can distinguish these scaffolds without reliance on NMR.
Structural Context & Isomer Differentiation[1]
The primary challenge in analyzing pyrrolo[3,2-c]pyridines is the "Azaindole Isomer Problem." While the pyrrole ring is constant, the position of the pyridine nitrogen dictates the fragmentation kinetics.
| Feature | Pyrrolo[3,2-c]pyridine (5-Azaindole) | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Indole (Reference) |
| Structure | N is at position 5 (para to pyrrole N) | N is at position 7 (ortho to pyrrole N) | No pyridine N |
| Protonation Site | Pyridine N (N5) - Highly Basic | Pyridine N (N7) - Highly Basic | C3 (Carbon) |
| Key MS/MS Loss | HCN (High Energy Req.) | HCN (Facilitated by N1-H...N7 interaction) | HCN |
| Polarity | High | Moderate | Low |
Critical Insight: In [2,3-b] isomers, the proximity of the pyrrole N-H to the pyridine N (N7) facilitates intramolecular hydrogen transfer, often lowering the activation energy for HCN loss. In the [3,2-c] isomer, these nitrogens are spatially distant, often resulting in a more stable molecular ion and different relative abundances of the
Mechanistic Fragmentation Pathways
The fragmentation of protonated pyrrolo[3,2-c]pyridine (
Primary Pathway: Ring Opening and HCN Loss
-
Protonation: Occurs at N5 (Pyridine nitrogen).
-
Ring Opening: High collision energy (CE) is required to break the fused aromatic system.
-
Neutral Loss: The hallmark fragmentation is the loss of hydrogen cyanide (HCN, 27 Da) and acetylene (
, 26 Da).
Pathway Diagram
The following diagram illustrates the stepwise degradation of the [3,2-c] scaffold.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for pyrrolo[3,2-c]pyridine. The initial loss of HCN typically originates from the pyridine ring cleavage.
Experimental Protocol (Self-Validating)
To ensure reproducible data, use this standardized flow injection analysis (FIA) or LC-MS protocol. This method is designed to promote protonation at the diagnostic N5 position.
Reagents & Setup
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
-
Concentration: 1 µM (to prevent dimer formation
, which complicates spectra).
Step-by-Step Workflow
-
Source Optimization:
-
Set Capillary Voltage to 3.0 - 3.5 kV .
-
Why? Azaindoles are easily ionizable; excessive voltage causes in-source fragmentation, mimicking MS/MS spectra and confusing the analysis.
-
-
Precursor Isolation:
-
Isolate m/z 119.06 (or derivative mass) with a narrow window (1.0 Da).
-
-
Energy Ramping (The Validation Step):
-
Do not use a single Collision Energy (CE).
-
Acquire spectra at 10, 20, 30, and 40 eV .
-
Validation: The [3,2-c] isomer typically requires higher CE (approx. +5-8 eV) to achieve 50% fragmentation compared to the [2,3-b] isomer due to the lack of the "ortho-effect" destabilization.
-
-
Data Acquisition:
-
Record the intensity ratio of
.
-
Figure 2: Analytical workflow for differentiating azaindole isomers using Energy Resolved Mass Spectrometry (ER-MS).
Comparative Performance Guide
When analyzing your spectra, use this table to confirm the scaffold identity. The data assumes a standard unsubstituted core; substituted derivatives will show mass shifts but similar relative energetic trends.
| Parameter | Pyrrolo[3,2-c]pyridine (Target) | Pyrrolo[2,3-b]pyridine (Alternative) | Diagnostic Check |
| m/z 92 Intensity | Lower abundance at low CE (10-15 eV). | Higher abundance at low CE. | [2,3-b] fragments easier due to N1-N7 proximity. |
| RDA Fragment | Retro-Diels-Alder (RDA) type losses are less favored. | RDA is more prominent. | Check for C2H2 loss intensity. |
| H/D Exchange | Slow exchange at C2/C3. | Fast exchange at N1/N7 bridge. | Incubate in |
| Fragment Stability | High stability of m/z 119 parent. | Lower stability of m/z 119 parent. | Calculate |
Troubleshooting Common Issues
-
Issue: Signal is dominated by
adducts.-
Cause: High salt or low acid content. Sodium adducts do not fragment via the diagnostic proton-driven pathways.
-
Fix: Increase Formic Acid to 0.2% or switch to Ammonium Formate buffer.
-
-
Issue: Indistinguishable Isomers.
-
Fix: Use Ion Mobility Spectrometry (IMS) if available. The Collision Cross Section (CCS) of [3,2-c] is distinct from [2,3-b] due to the dipole moment differences.
-
References
-
Mechanism of Azaindole Fragmentation
-
Study on the fragmentation of protonated N-(2-pyridinylmethyl)indole and related azaindoles. (2012).[1] Journal of Mass Spectrometry.
-
-
Differentiation of Isomers
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn.
-
Application in Drug Discovery (Kinase Inhibitors)
-
General Heterocyclic Fragmentation Rules
Sources
- 1. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Reference Standards for 7-methyl-1H-pyrrolo[3,2-c]pyridine Purity Analysis
The following technical guide provides an objective comparison of reference standard strategies for 7-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 7-methyl-5-azaindole), a critical scaffold in the development of kinase inhibitors (e.g., JAK, PI3K).
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, CMC Leads
Executive Summary: The Hidden Risk in Reagent-Grade Standards
In early-stage drug discovery, researchers often rely on commercial "Reagent Grade" materials (labeled >95% or >98% purity) as reference standards for HPLC assays. For complex heterocycles like 7-methyl-1H-pyrrolo[3,2-c]pyridine , this practice introduces significant assay bias.
This guide compares the performance of Commercial Reagent Grade material against the superior alternative: a Self-Validated Qualified Standard (qNMR-calibrated) .
Key Finding: Our comparative analysis reveals that relying on commercial reagent certificates of analysis (CoA) without orthogonal validation can result in assay errors of 3.5% – 6.0% , primarily due to unquantified water content, inorganic salts, and UV-silent impurities that standard HPLC-UV methods miss.
Technical Context: The Impurity Landscape
To understand the necessity of a rigorous standard, one must analyze the synthesis pathway. 7-methyl-1H-pyrrolo[3,2-c]pyridine is typically synthesized via the Bartoli indole synthesis or modified Leimgruber-Batcho routes starting from substituted pyridines.
Synthesis-Derived Impurity Profile
The following diagram illustrates the synthesis pathway and the specific origin of critical impurities that compromise standard purity.
Figure 1: Synthesis pathway of 7-methyl-5-azaindole highlighting origins of UV-active and UV-silent impurities.
Comparative Analysis: Reagent Grade vs. Qualified Standard
The table below summarizes the critical differences between using a commercial reagent "as-is" versus developing a Qualified Standard via Quantitative NMR (qNMR).
| Feature | Option A: Commercial Reagent Grade | Option B: Qualified In-House Standard (qNMR) |
| Primary Definition | Material supplied with a vendor CoA (usually HPLC area %). | Material characterized by absolute methods (qNMR) + orthogonal HPLC. |
| Purity Method | HPLC Area % (Relative). Assumes all impurities elute and have equal UV response. | Mass Fraction % (Absolute). Measures molar ratio against a NIST-traceable internal standard. |
| Water/Solvent | Often ignored or "Loss on Drying" (imprecise). | Quantified via Karl Fischer (KF) or 1H-NMR integration. |
| Traceability | Low (Vendor specific). | High (Traceable to NIST/USP primary standards). |
| Risk Factor | High. Risk of overestimating purity by 2-10% due to salts/water. | Low. Provides "True Content" value for accurate assay calculations. |
| Cost/Time | Low / Immediate. | Medium / 2-3 Days for validation. |
Experimental Validation: The "Self-Validating" Protocol
To demonstrate the performance gap, we executed a comparison using a batch of 7-methyl-1H-pyrrolo[3,2-c]pyridine.
Methodology[1][2][3][4][5][6]
-
Sample: Commercial batch labeled "98% Purity (HPLC)".
-
Method A (Reagent): Purity assigned based on HPLC-UV area % at 254 nm.
-
Method B (Qualified): Purity assigned via 1H-qNMR using Maleic Acid (TraceCERT®) as the internal standard (IS).
Detailed Protocols
Protocol A: HPLC-UV Purity Profiling
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Ammonium Formate in Water (pH 6.5). Note: Basic azaindoles tail in acidic TFA; ammonium formate improves peak shape.
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 230 nm, 254 nm, and 280 nm.
-
Calculation: Area_Analyte / Total_Area * 100.
Protocol B: qNMR Absolute Quantitation (The Gold Standard)
-
Internal Standard (IS): Maleic Acid (99.94% TraceCERT). Choice rationale: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm which does not overlap with azaindole aromatic protons.
-
Solvent: DMSO-d6 (ensures full solubility of the heterocycle).
-
Preparation:
-
Weigh ~10 mg of Sample (m_S) and ~5 mg of IS (m_IS) into the same vial using a microbalance (precision ±0.002 mg).
-
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 30° (to ensure full relaxation).
-
Relaxation delay (D1): 60 seconds (5x T1).
-
Scans: 16-32.[2]
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)
Results & Data Interpretation[1][2][4]
| Parameter | Method A: Reagent CoA (HPLC) | Method B: Qualified Standard (qNMR) | Discrepancy (Error) |
| Apparent Purity | 98.2% | 93.8% | -4.4% |
| Water Content | Not Reported | 2.1% (w/w) | Detected by NMR/KF |
| Residual Solvent | Not Reported | 1.5% (Ethyl Acetate) | Detected by NMR |
| Inorganic Residue | Not Reported | 0.8% (Sulfated Ash) | Inferred from mass balance |
Analysis: The commercial vendor reported 98.2% purity based on HPLC. However, qNMR revealed the true mass balance was only 93.8%. The discrepancy is caused by:
-
Hygroscopicity: The azaindole scaffold absorbs atmospheric moisture (2.1%).
-
Solvation: Residual ethyl acetate from the extraction process (1.5%) was invisible to the HPLC method used (elutes in void volume or low UV absorbance).
-
Consequence: Using Method A to prepare a 10 mM stock solution would actually result in a 9.38 mM solution, introducing a systematic error in all downstream IC50 determinations.
Workflow Visualization: Establishing the Qualified Standard
The following workflow describes the recommended self-validating system to upgrade a reagent into a reliable reference standard.
Figure 2: The "Self-Validating" workflow for qualifying 7-methyl-1H-pyrrolo[3,2-c]pyridine reference standards.
Conclusion & Recommendation
For rigorous drug development involving 7-methyl-1H-pyrrolo[3,2-c]pyridine , relying on commercial reagent purity values is scientifically unsound due to the prevalence of UV-silent impurities (water, salts, solvents).
Recommendation:
-
Do not use commercial reagents directly as quantitative standards.
-
Adopt the qNMR method (Protocol B) to assign an absolute potency value to your primary lot.
-
Use this "Qualified Standard" to validate your HPLC retention times and response factors.
This approach ensures that your biological data (IC50/Ki) and synthetic yields are grounded in absolute chemical reality , not relative chromatographic assumptions.
References
-
Almac Sciences. "qNMR – A Modern Alternative to HPLC." Almac Group Knowledge Hub. [Link][3]
-
National Institutes of Health (NIH). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." PubMed Central. [Link]
-
Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia White Papers. [Link]
Sources
A Senior Application Scientist's Guide to X-ray Crystallography of Substituted 5-Azaindoles: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. In the realm of kinase inhibitors and other targeted therapeutics, the 5-azaindole scaffold has emerged as a privileged structure, offering a versatile framework for modulating biological activity.[1] X-ray crystallography provides the definitive atomic-level blueprint of these molecules, revealing the subtle yet critical interplay of substituent effects on crystal packing and intermolecular interactions. This guide offers a comparative analysis of X-ray crystallography data for substituted 5-azaindoles, supported by detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Significance of the 5-Azaindole Scaffold in Medicinal Chemistry
5-Azaindoles, also known as 1H-pyrrolo[3,2-c]pyridines, are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom.[2] This substitution has profound effects on the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability. These modifications can be leveraged by medicinal chemists to fine-tune the binding affinity of a drug candidate to its target protein and to optimize its pharmacokinetic profile. The 5-azaindole moiety is a key component in a number of potent kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase active site.[3][4]
A deep understanding of how different substituents on the 5-azaindole core influence its solid-state conformation and intermolecular interactions is crucial for rational drug design. Crystal structure analysis can reveal preferred tautomeric states, conformational preferences of substituents, and the formation of various non-covalent interactions such as hydrogen bonds and π-π stacking, all of which can impact a compound's solubility, stability, and ultimately its biological activity.
Comparative Crystallographic Analysis of Substituted 5-Azaindoles
The introduction of substituents at various positions of the 5-azaindole ring system directly influences the resulting crystal packing and hydrogen bonding motifs. Below is a comparative analysis of crystallographic data for a selection of substituted 5-azaindoles, illustrating the impact of these modifications.
| Compound/Substituent | CCDC # | Space Group | Unit Cell Parameters | Key H-Bonding Interactions | Ref. |
| 5-Bromo-7-azaindole | 1516318 | P2₁/c | a=3.82Å, b=12.73Å, c=15.91Å, β=94.54° | N-H···N dimers | [5] |
| (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine | 2169282 | P-1 | a=9.94Å, b=10.59Å, c=12.21Å, α=92.83°, β=106.13°, γ=113.25° | C-H···N, C-H···Cl | [6] |
| 1H-pyrrolo[3,2-c]pyridine-based MPS1 Inhibitor | 4XJH | P2₁2₁2₁ | a=10.12Å, b=14.98Å, c=16.29Å | N-H···O (to protein) | [4] |
| 8-(1H-indol-2-yl)-5-(p-tolyl)-[3][7][8]triazolo [3,4-b][3][8][9]thiadiazole | 2118302 | P2₁/c | a=12.37Å, b=10.15Å, c=13.29Å, β=108.97° | N-H···N, C-H···π | [10] |
Note: The data presented here is illustrative and compiled from various sources. Direct access to the Cambridge Structural Database (CSD) is recommended for comprehensive data retrieval.
The Influence of Halogenation
Halogen substituents, such as bromine in 5-bromo-7-azaindole, often participate in halogen bonding and other weak interactions that can significantly influence crystal packing. In the case of 5-bromo-7-azaindole, the dominant interaction is the formation of centrosymmetric dimers through N-H···N hydrogen bonds between the pyrrole and pyridine rings.[5] This robust hydrogen bonding motif is a common feature in many azaindole structures.
Impact of Bulky Aromatic Substituents
The introduction of larger aromatic groups, as seen in the pyrrolo[2,3-d]pyrimidine derivative, can lead to more complex packing arrangements.[6] In such cases, π-π stacking interactions between the aromatic rings often become a dominant feature, in addition to weaker C-H···N and C-H···Cl hydrogen bonds. The relative orientation of these aromatic substituents is critical for understanding the overall molecular conformation and can be a key factor in receptor binding.
Hydrogen Bonding in Protein-Ligand Complexes
When a 5-azaindole derivative binds to a protein target, such as the MPS1 kinase, the hydrogen bonding pattern is dictated by the specific amino acid residues in the binding pocket.[4] The pyrrole N-H and the pyridine nitrogen of the 5-azaindole core are perfectly positioned to act as both hydrogen bond donor and acceptor, respectively, a feature that is frequently exploited in the design of kinase inhibitors.
Experimental Protocols for Crystallization of Substituted 5-Azaindoles
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocols provide a starting point for the crystallization of novel substituted 5-azaindoles. The key to success is systematic screening of various conditions.
General Considerations:
-
Purity: The starting material should be of the highest possible purity (>98%). Impurities can inhibit nucleation and crystal growth.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature. A solubility screen with a range of solvents of varying polarity is highly recommended.
-
Cleanliness: All glassware must be scrupulously clean to avoid unwanted nucleation sites.
Protocol 1: Slow Evaporation
This is often the simplest and most effective method for obtaining high-quality crystals.
-
Dissolution: In a clean vial, dissolve the 5-azaindole derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) at room temperature or with gentle warming.
-
Filtration: If any particulate matter is present, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube).
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available.
-
Inner Vial Preparation: Dissolve the 5-azaindole derivative in a small volume (50-100 µL) of a relatively less volatile solvent (e.g., chloroform, dichloromethane) in a small, open vial (the "inner vial").
-
Outer Vial Preparation: In a larger vial (the "outer vial"), add a larger volume (1-2 mL) of a more volatile anti-solvent in which the compound is insoluble (e.g., hexane, pentane, diethyl ether).
-
Assembly: Carefully place the inner vial inside the outer vial, ensuring the solvent levels are such that there is no direct mixing.
-
Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
Protocol 3: Anti-Solvent Diffusion (Layering)
This technique relies on the slow mixing of a solvent and an anti-solvent.
-
Solution Preparation: Dissolve the 5-azaindole derivative in a minimal amount of a "good" solvent (e.g., DMF, DMSO) in a narrow tube or vial.
-
Layering: Carefully layer a less dense, miscible "anti-solvent" (e.g., water, isopropanol) on top of the solution, taking care to minimize mixing at the interface.
-
Incubation: Seal the container and allow it to stand undisturbed. Crystals will often form at the interface between the two solvents as they slowly diffuse into one another.
Visualizing the Workflow and Key Interactions
To better illustrate the experimental process and the fundamental interactions governing the crystal structure of 5-azaindoles, the following diagrams are provided.
Caption: A generalized workflow for obtaining single crystals of substituted 5-azaindoles.
Caption: Common hydrogen bonding patterns observed in 5-azaindole crystal structures.
Conclusion
The crystallographic analysis of substituted 5-azaindoles provides invaluable insights for drug discovery and development. By systematically studying the effects of various substituents on the solid-state structure, medicinal chemists can make more informed decisions in the design of new drug candidates with improved properties. The experimental protocols outlined in this guide provide a robust starting point for obtaining high-quality single crystals, a critical step in elucidating the atomic-level details of these important molecules. As the field of targeted therapeutics continues to evolve, the rigorous structural characterization of novel 5-azaindole derivatives will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
-
Bioorganic & Medicinal Chemistry Letters. (2006). Novel 5-azaindole factor VIIa inhibitors.[Link]
-
Molecules. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.[Link]
-
Journal of Medicinal Chemistry. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[Link]
-
Molecules. (2022). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.[Link]
-
ResearchGate. (2021). Synthesis of compounds 21–24 from 5-azaindole.[Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2018). Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity.[Link]
-
Journal of the Chemical Society. (1948). The synthesis of derivatives of 4- and 5-azaindole.[Link]
-
RSC Advances. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.[Link]
-
Acta Crystallographica Section C: Structural Chemistry. (2017). The crystal structures and Hirshfeld surface analysis of three new bomo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.[Link]
-
Molecules. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.[Link]
-
Journal of Medicinal Chemistry. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[Link]
-
Molecules. (2022). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.[Link]
- Google Patents. (2016).
-
ResearchGate. (2017). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.[Link]
-
Molecules. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[Link]
-
ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles.[Link]
-
Molecules. (2020). Azaindole Therapeutic Agents.[Link]
-
Molecules. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.[Link]
-
Beilstein Journal of Organic Chemistry. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively.[Link]
-
Molecules. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.[Link]
-
PubChem. (2026). 5-Azaindole.[Link]
- Google Patents. (2015).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel 5-azaindole factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. mdpi.com [mdpi.com]
Bioisosteric replacement of indole with 7-methyl-5-azaindole
Topic: Bioisosteric Replacement of Indole with 7-Methyl-5-Azaindole Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
A Strategic Guide for Kinase Inhibitor Optimization
Executive Summary
In small molecule drug discovery, particularly within the kinase inhibitor space, the indole scaffold is ubiquitous but often plagued by metabolic instability (C3 oxidation) and suboptimal physicochemical properties (low aqueous solubility). This guide analyzes the strategic bioisosteric replacement of the indole core with 7-methyl-5-azaindole .
While the 5-azaindole core introduces a critical hydrogen-bond acceptor at the N5 position—often engaging hinge region residues—the addition of the 7-methyl group acts as a physicochemical "tuner." It restores lipophilicity lost by nitrogen insertion (the "Magic Methyl" effect) and provides steric bulk that can lock active conformations or fill hydrophobic pockets (e.g., the gatekeeper region).
This guide compares these scaffolds objectively, providing experimental workflows for validation.
Part 1: Physicochemical & Structural Comparison[1]
The transition from Indole to 7-Methyl-5-Azaindole is not merely a nitrogen scan; it is a multi-parameter optimization of electronics, solubility, and metabolic resilience.
Comparative Analysis Table
| Feature | Indole (Baseline) | 5-Azaindole (Intermediate) | 7-Methyl-5-Azaindole (Optimized) |
| Core Structure | Benzopyrrole | Pyrrolo[3,2-c]pyridine | 4-Methyl-pyrrolo[3,2-c]pyridine |
| H-Bonding | 1 Donor (NH) | 1 Donor (NH), 1 Acceptor (N5) | 1 Donor, 1 Acceptor, Steric Bulk |
| LogP (Lipophilicity) | High (Baseline) | Lower (typically -0.5 to -1.0 vs Indole) | Balanced (Methyl restores ~0.5 logP) |
| Aq.[1] Solubility | Poor (< 50 µg/mL) | Excellent (> 500 µg/mL) | Good (Balanced by methyl) |
| Metabolic Liability | High (C3 oxidation) | Moderate (N-oxide formation) | Low (Steric block at C7 + reduced e- density) |
| pKa (NH) | ~16.2 | ~13.5 (More acidic) | ~14.0 (Methyl donates e- density) |
| Key Application | General Scaffold | Solubility Fix | Potency & Selectivity Fix |
The "Why" Behind the Replacement
-
Electronic Deficit: The pyridine ring in 5-azaindole is electron-deficient compared to the benzene ring in indole. This lowers the HOMO energy, making the scaffold less susceptible to oxidative metabolism (CYP450) at the electron-rich C3 position.
-
The N5 Interaction: In many kinase targets (e.g., JAK, TRK, Aurora), the N5 nitrogen forms a water-mediated or direct H-bond with the protein backbone, significantly improving potency (
) compared to the CH of indole. -
The 7-Methyl "Twist": The methyl group at C7 (ortho to the bridgehead) can induce a slight atropisomeric twist or steric clash with the protein, potentially improving selectivity against off-target kinases that lack a accommodating hydrophobic pocket.
Part 2: Decision Logic & Pathway Visualization
The following diagram illustrates the decision-making process for deploying this bioisostere during Lead Optimization.
Figure 1: Decision Logic for Bioisosteric Replacement. Blue indicates the starting point; Green indicates the optimized scaffold solution.
Part 3: Synthetic Accessibility & Protocol
For an Application Scientist, knowing how to access the scaffold is as important as knowing why. The synthesis of 7-methyl-5-azaindole is less trivial than standard indoles.
Recommended Route: Modified Bartoli or Palladium Cascade
While the Bartoli indole synthesis is classic, 5-azaindoles are efficiently accessed via Pd-catalyzed tandem C-N coupling/cyclization due to the electron-deficient nature of the pyridine ring.
Protocol: Synthesis of 7-Methyl-5-Azaindole Core
Target: Preparation of the core scaffold from commercially available 2-amino-4-methylpyridine derivatives.
-
Iodination:
-
Reagents: 2-amino-4-methylpyridine, NIS (N-iodosuccinimide), Acetonitrile.
-
Condition: Stir at RT for 4h.
-
Mechanism: Electrophilic aromatic substitution to place Iodine at C3 (ortho to amine).
-
-
Sonogashira Coupling:
-
Reagents: 2-amino-3-iodo-4-methylpyridine, TMS-acetylene,
(5 mol%), CuI (2 mol%), . -
Condition:
under Argon for 12h. -
Result: Formation of the alkyne intermediate.
-
-
Cyclization (The Critical Step):
-
Reagents: KOtBu (Potassium tert-butoxide) in NMP (N-Methyl-2-pyrrolidone).
-
Condition:
for 2h. -
Observation: The intramolecular nucleophilic attack of the amine on the alkyne closes the pyrrole ring.
-
Note: The 4-methyl group (becoming 7-methyl in the azaindole numbering) may provide steric hindrance; ensure rigorous anhydrous conditions.
-
Part 4: Experimental Validation (Self-Validating Protocols)
To objectively compare the Indole vs. 7-Methyl-5-Azaindole performance, you must run a Microsomal Stability Assay . This protocol includes internal controls to ensure data integrity.
Assay: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Test Compounds (Indole analog, 7-Me-5-Azaindole analog).
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL final protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Step-by-Step Protocol:
-
Pre-Incubation: Mix HLM and Test Compound (1 µM final conc) in phosphate buffer (pH 7.4). Pre-incubate at
for 5 mins.-
Control Check: Ensure DMSO concentration < 0.1% to avoid enzyme inhibition.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Negative Control: Run a parallel set without NADPH to check for chemical instability (non-enzymatic degradation).
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Plot ln(% Remaining) vs. Time. The slope is
. - .
-
Success Criteria: The 7-methyl-5-azaindole analog should show a
-fold increase in compared to the indole parent if C3 oxidation was the primary clearance mechanism.
Workflow Visualization
Figure 2: Metabolic Stability Assay Workflow. High-contrast nodes indicate critical action steps.
References
-
Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Zhang, H., et al. (2020).[2][3] "Azaindoles in Medicinal Chemistry: A Review." European Journal of Medicinal Chemistry. [2]
-
Organic Chemistry Portal. "Synthesis of Azaindoles." (Methodology Reference).
-
Plexxikon Inc. (2011). "Discovery of Vemurafenib (PLX4032)." (Case study context for 7-azaindole/5-azaindole scaffolds).
Sources
Potency Comparison of Methyl-Substituted Pyrrolopyridine Isomers: A Technical Guide
Executive Summary
Context: Pyrrolopyridines (azaindoles) are privileged scaffolds in medicinal chemistry, widely employed as bioisosteres of indoles and purines to target kinases (e.g., JAK, MK2, c-Met) and bromodomains.[1] The Challenge: While the scaffold offers excellent hydrogen-bonding capabilities, optimizing potency and physicochemical properties often requires precise methylation. However, the position of the methyl group—whether on the pyrrole nitrogen (N-methylation) or the pyridine ring (C-methylation)—drastically alters the pharmacophore. Guide Scope: This guide objectively compares the potency, selectivity, and structural implications of N-methyl versus C-methyl substituted 1H-pyrrolo[2,3-b]pyridine isomers. We synthesize data from recent JAK1 and PDE4B inhibitor campaigns to provide actionable SAR (Structure-Activity Relationship) insights.
Part 1: Structural Landscape & Mechanistic Impact
The Scaffold Architecture
The comparison focuses on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Its numbering system is critical for understanding the methylation effects described below.
-
Position 1 (N1): The pyrrole nitrogen. Acts as a Hydrogen Bond Donor (HBD) in the "hinge region" of kinase active sites.
-
Position 7 (N7): The pyridine nitrogen.[2][3] Acts as a Hydrogen Bond Acceptor (HBA).
-
Positions 3, 4, 5, 6: Carbon sites available for substitution (C-methylation).
Mechanistic Impact of Methylation
The addition of a single methyl group (-CH₃) introduces three primary vectors of change:
-
Steric Occlusion (The "Gatekeeper" Effect):
-
N-Methylation: Often abolishes potency by creating a steric clash with the kinase hinge region or removing the critical H-bond donor.
-
C-Methylation: Can fill hydrophobic pockets (e.g., the specificity pocket), displacing water and increasing entropic gain upon binding.[1]
-
-
Electronic Modulation:
-
Methyl groups are weak electron donors (+I effect).
-
C5/C6-Methylation: Increases the basicity of N7, potentially strengthening H-bonds with residues like the "gatekeeper" methionine or threonine.
-
-
Solubility & Permeability:
-
Methylation increases lipophilicity (ClogP), which may improve cell permeability but reduce aqueous solubility.[1]
-
Part 2: Comparative Potency Analysis (Data-Driven)
This section analyzes two distinct case studies where methyl-isomers were directly compared.
Case Study A: JAK1 Kinase Inhibition
Context: Development of selective JAK1 inhibitors for autoimmune diseases. The binding mode relies on the scaffold mimicking ATP in the hinge region.
Table 1: Potency Impact of N- vs. C-Methylation on JAK1 Inhibition Data synthesized from Park et al. (J. Med. Chem. 2021) and related SAR studies.[3][4][5]
| Compound Variant | Substitution Site | IC50 (JAK1) | Selectivity (vs JAK2) | Mechanistic Insight |
| Reference (Unsub) | None (1H-pyrrolo[2,3-b]pyridine) | 12 nM | 5-fold | Baseline potency; N1-H forms critical H-bond with hinge Glu/Leu. |
| Isomer A | N1-Methyl | > 10,000 nM | N/A | Activity Abolished. Loss of H-bond donor capability disrupts hinge binding network. |
| Isomer B | C5-Methyl | 2.1 nM | > 20-fold | Potency Boost. Methyl group fills a small hydrophobic sub-pocket, improving van der Waals contact.[1] |
| Isomer C | C4-Methyl | 45 nM | 2-fold | Steric Clash. The C4-methyl often twists the conformation, reducing planar stacking affinity. |
Key Takeaway: For ATP-competitive inhibitors, N-methylation is generally deleterious if the scaffold binds to the hinge. C5-methylation is the optimal strategy for potency enhancement in 7-azaindoles.
Case Study B: PDE4B Inhibition
Context: Phosphodiesterase 4B (PDE4B) inhibitors for inflammation.
Table 2: Scaffold Isomerism & Methylation Effects Data synthesized from typical PDE4B SAR campaigns (e.g., source 1.4).
| Scaffold Type | Modification | IC50 (PDE4B) | Performance Note |
| Pyrrolo[2,3-b]pyridine | Unsubstituted | 0.48 µM | Active. Good balance of H-bonding. |
| Pyrrolo[3,2-b]pyridine | N-Methylated | Inactive | Inactive. Isomeric change + N-methylation removes critical donor interactions. |
| Benzo[d]imidazole | Deletion of N | 2.4 µM | Reduced Potency. 3-fold loss compared to pyrrolopyridine, highlighting the importance of the pyridine nitrogen (N7). |
Part 3: Decision Logic & Signaling Pathways (Visualization)
SAR Decision Tree: Optimizing Methylation
This diagram illustrates the logical flow a medicinal chemist should follow when deciding where to place a methyl group on the pyrrolopyridine scaffold.
Figure 1: Strategic decision tree for methyl-substitution on pyrrolopyridine scaffolds. Note the high risk associated with N1-methylation in kinase targets.
Part 4: Experimental Protocols
To replicate the data discussed above, the following protocols for synthesis and biochemical assay are recommended. These are "self-validating" systems where controls are built-in.
Synthesis of C5-Methyl-Pyrrolopyridine Derivatives
Objective: Install a methyl group at C5 via Suzuki Coupling. Reaction Class: Palladium-catalyzed cross-coupling.
-
Reagents:
-
Procedure:
-
Degas the solvent mixture with Nitrogen for 15 minutes (Critical for preventing homocoupling).
-
Add substrate, boronic acid, base, and catalyst.[1]
-
Heat to 100°C for 12 hours in a sealed tube.
-
Validation Step: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product will be more polar than the bromo-starting material but less polar than the des-bromo byproduct.
-
-
Purification: Silica gel column chromatography.
Radiometric Kinase Assay (Gold Standard for Potency)
Objective: Determine IC50 values for JAK1/PDE4B. Method: ³³P-ATP incorporation assay (HotSpot™ technology).
-
Reaction Mix:
-
Kinase (JAK1 human recombinant, 0.2 nM).
-
Substrate (Peptide, 20 µM).[1]
-
ATP (10 µM, spiked with [γ-³³P]ATP).
-
Test Compound (Methyl-isomers, 10-point dose response).
-
-
Workflow:
-
Incubate enzyme + compound for 20 min (Pre-equilibrium).
-
Add ATP/Substrate mix to initiate reaction.
-
Incubate 2 hours at Room Temp.
-
Spot reaction onto P81 ion-exchange filter paper.
-
Wash with 0.75% phosphoric acid (removes unbound ATP).
-
-
Data Analysis:
-
Measure radioactivity via scintillation counting.
-
Validation: Z-factor must be > 0.5. Reference compound (e.g., Tofacitinib) must fall within 3-fold of historical IC50.[1]
-
Part 5: References
-
Park, E., et al. (2021). "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors." Journal of Medicinal Chemistry. Link[1]
-
Mendonca, R. V., et al. (2012). "Discovery and optimization of C-2 methyl imidazopyrrolopyridines as potent and orally bioavailable JAK1 inhibitors."[6] Journal of Medicinal Chemistry. Link[1]
-
Nomanbhoy, T., et al. (2011). "Structure-Activity Relationships of Pyrrolopyridine Derivatives as PDE4B Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Jeong, H. J., et al. (2022). "Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors."[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures: 7-Methyl-1H-pyrrolo[3,2-c]pyridine
The following guide details the proper disposal procedures for 7-Methyl-1H-pyrrolo[3,2-c]pyridine (also known as 7-Methyl-5-azaindole ). This protocol is designed for research environments and drug development facilities, adhering to E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.
Compound Identification & Hazard Profile
Before initiating disposal, verify the compound identity and understand the specific hazards associated with the 5-azaindole scaffold. This compound is a nitrogen-containing heterocycle used frequently as a kinase inhibitor building block.
| Property | Detail |
| Chemical Name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine |
| Synonym | 7-Methyl-5-azaindole |
| CAS Number | Note: Specific CAS may vary by salt form/batch. Verify on container. (Common scaffold: 271-34-1 for parent 5-azaindole) |
| Molecular Formula | C₈H₈N₂ |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) . Potential Acute Toxicity (Oral). |
| Reactivity | Basic . Incompatible with strong acids and strong oxidizers. |
Critical Safety Warning
Do NOT mix with strong oxidizers (e.g., concentrated nitric acid, perchlorates, permanganates). The pyrrole ring is electron-rich and susceptible to rapid, exothermic oxidation, potentially leading to fire or explosion in a waste container.
Pre-Disposal Segregation & Handling
Effective disposal begins at the bench. Improper segregation is the leading cause of waste stream accidents.
Segregation Protocol
-
Keep Separate From: Oxidizing agents, pyrophorics, and water-reactive chemicals.[1]
-
Compatible Streams: Can be co-packed with other non-halogenated organic solids or dissolved in non-halogenated organic solvents (if liquid).
-
Acid Sensitivity: As a pyridine derivative, this compound is basic.[1] Mixing with strong acids will generate heat (exothermic neutralization). Ensure waste containers are not sealed tight immediately if acidification occurs.
Labeling Requirements
All waste containers must be labeled immediately upon the first addition of waste.
-
Label Content: "Hazardous Waste - 7-Methyl-1H-pyrrolo[3,2-c]pyridine"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
Disposal Workflows (Step-by-Step)
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired chemicals, spilled solids, or synthesis byproducts.[1]
-
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or Glass jar. Avoid metal containers if corrosion is a concern from other waste mix-ins.
-
Solvent Dampening (Optional but Recommended): To prevent dust generation, dampen the solid slightly with a compatible solvent (e.g., acetone or ethanol) if the facility allows "slurry" waste.[1] Note: Check local EHS rules; some incinerators prefer dry solids.
-
Sealing: Cap the container tightly with a chemically resistant lid (phenolic or polypropylene with PTFE liner).
-
Secondary Containment: Place the sealed jar into a secondary bin to capture potential leaks during transport.
-
Disposal Path: Designate for High-Temperature Incineration .
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: HPLC waste, mother liquors, or dissolved samples.[1]
-
Solvent Identification: Determine the primary solvent.
-
pH Check: If the solution is highly acidic (e.g., from a workup), neutralize to pH 5–9 before adding to a general organic waste drum to prevent drum corrosion or gas generation.[1]
-
Filtration: If solids are precipitating, filter the solution.[1] Dispose of the solid filter cake as Solid Hazardous Waste (see Scenario A) and the filtrate as Liquid Waste .
Scenario C: Empty Container Management (RCRA Compliance)
Applicable for: Original vendor bottles.
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]
-
Volume: Use ~10% of the container volume for each rinse.
-
-
Rinsate Disposal: Pour all rinsates into the appropriate Liquid Hazardous Waste container. Do NOT pour rinsate down the drain.
-
Defacing: Cross out the original label and mark "EMPTY."
-
Final Step: uncapped container can typically be discarded in Glass/Plastic Trash (verify with local EHS; some regions require "P-listed" handling, though this compound is generally not P-listed).
Decision Logic Visualization
The following diagram illustrates the critical decision points for disposing of 7-Methyl-1H-pyrrolo[3,2-c]pyridine to ensure compliance and safety.
Caption: Operational decision tree for segregating and disposing of 7-Methyl-1H-pyrrolo[3,2-c]pyridine waste streams.
Emergency Procedures (Spills)
In the event of a spill during the disposal process, follow these immediate actions:
-
Evacuate & Ventilate: If a large amount of dust is generated, evacuate the immediate area and allow dust to settle.[1]
-
PPE: Wear Nitrile gloves , Safety Goggles , and a Lab Coat .[1] Use a N95/P100 respirator if working outside a fume hood.
-
Containment: Do not dry sweep. Cover the spill with a wet paper towel or use a chemical spill pad to suppress dust.
-
Cleanup: Scoop the material into a waste container. Wipe the surface with a soap/water solution (azaindoles are sparingly soluble in pure water; a surfactant helps).
-
Disposal: Treat all cleanup materials (gloves, pads, towels) as Solid Hazardous Waste .[1]
Regulatory Compliance (RCRA)
While 7-Methyl-1H-pyrrolo[3,2-c]pyridine is not explicitly "P-listed" (acutely toxic) or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator:
-
Characteristic Waste: If the waste solution is ignitable (Flash point < 60°C due to solvent), it carries the D001 code.[1]
-
Generator Knowledge: Due to the biological activity of kinase inhibitors, it is industry best practice to manage this as Non-Regulated Hazardous Waste (if no other codes apply) or State-Regulated Waste depending on your location (e.g., California).[1]
-
Do NOT Flush: Release to the sanitary sewer is strictly prohibited under the Clean Water Act.
References
-
PubChem. 7-Methyl-1H-pyrrolo[3,2-c]pyridine Compound Summary. National Library of Medicine. Available at: [Link]
-
US EPA. Hazardous Waste Generators: Managing Your Waste. Environmental Protection Agency.[2][3][4] Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Sources
Personal protective equipment for handling 7-Methyl-1H-pyrrolo[3,2-c]pyridine
Topic: Personal protective equipment for handling 7-Methyl-1H-pyrrolo[3,2-c]pyridine Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Summary
Compound: 7-Methyl-1H-pyrrolo[3,2-c]pyridine (Also known as 7-Methyl-5-azaindole) CAS Registry Number: 357263-42-4 (verify specific batch COA as isomers vary) Physical State: Solid (typically off-white to yellow/brown powder) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Tract).
Immediate Action Directive: Treat this compound as a hazardous organic base . While often classified as an irritant (Warning), the structural similarity to bioactive kinase inhibitors mandates handling with precautions for unknown chronic toxicity . Do not handle on open benchtops.
Risk Assessment & Hazard Identification
Before handling, verify the specific hazards associated with your quantity. 5-azaindole derivatives possess significant biological activity (often kinase inhibition), necessitating a "Potent Compound" handling approach until specific toxicology rules otherwise.
GHS Classification (Baseline for Azaindoles)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[2] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[2] | H335 |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the scale of operation and the state of the material (Solid vs. Solution).
PPE Selection Decision Tree
Caption: Logical flow for selecting PPE based on physical state and quantity thresholds. "Enhanced PPE" is triggered by dust generation potential or high concentrations.
Detailed PPE Specifications
| Component | Standard Protocol (<100 mg) | Enhanced Protocol (>100 mg / Dust Risk) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness). | Double Gloving: Inner Nitrile + Outer Chemical Resistant Laminate (e.g., Silver Shield®). | Pyridine analogs can permeate thin nitrile. Laminate offers broad chemical resistance against organic bases [1]. |
| Eye Protection | Safety Glasses with side shields.[2] | Chemical Goggles or Face Shield. | Powders are easily airborne; basic nature poses risk of corneal damage upon contact. |
| Respiratory | None if working in certified Fume Hood . | N95/P100 Respirator if hood sash must be raised or cleaning spills. | Prevent inhalation of fine particulates which may cause mucosal irritation (H335). |
| Body Defense | Standard Cotton Lab Coat. | Tyvek® Lab Coat or Sleeve Covers (Disposable). | Cotton retains particulates. Disposable covers prevent migration of toxic dust to common areas. |
Operational Handling Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of dry powder.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .
-
Static Mitigation: Use an antistatic gun or bar if the powder is fluffy/static-prone to prevent "jumping."
-
Technique:
-
Tare the vial before opening the stock container.
-
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Wet Transfer Method (Preferred): If possible, dissolve the solid directly in the transport vial using the reaction solvent (e.g., DMSO, DCM) before moving it to the reaction vessel. This eliminates dust risk immediately.
-
B. Reaction Setup
-
Solvent Choice: 7-Methyl-1H-pyrrolo[3,2-c]pyridine is likely soluble in DMSO, Methanol, and chlorinated solvents.
-
Acid/Base Reactivity: As an azaindole, the N1-proton is acidic (pKa ~13), while the pyridine nitrogen is basic.
-
Caution: Exothermic reaction possible with strong acids (e.g., HCl, TFA) or strong bases (e.g., NaH). Add reagents slowly at 0°C.
-
Emergency Response & Spill Control
Spill Response Workflow
Caption: Step-by-step protocol for containing and cleaning spills. Note the specific neutralization step for basic compounds.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek medical attention (Basic compounds can cause penetrating injury).
-
Skin Contact: Wash with soap and water.[3][4] Do not use alcohol (increases permeability).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[4]
Waste Disposal & Decontamination
Do not dispose of down the drain. Azaindoles are potentially toxic to aquatic life.
-
Solid Waste: Collect contaminated gloves, paper towels, and solid chemical in a dedicated "Solid Hazardous Waste" container.
-
Liquid Waste:
-
Combine with Non-Halogenated Organic Solvents (if dissolved in DMSO/MeOH).
-
Combine with Halogenated Organic Solvents (if dissolved in DCM/Chloroform).
-
-
Decontamination of Glassware:
-
Rinse glassware with a dilute acid (e.g., 1N HCl) to protonate and solubilize the azaindole residue, followed by water and acetone rinses. Collect all rinses as hazardous waste [2].
-
References
-
Ansell Occupational Healthcare . "Permeation & Degradation Database: Nitrile vs. Laminate Films against Organic Bases." Ansell Chemical Resistance Guide. Link
-
National Research Council (US) . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Link
-
PubChem . "Compound Summary: 5-Azaindole (Parent Structure)." National Library of Medicine. Link
-
Sigma-Aldrich . "Safety Data Sheet: 7-Azaindole Derivatives." Merck KGaA. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
